2-(2-methyl-1H-benzimidazol-1-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURPBJGJXFWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354019 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-08-1 | |
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, a valuable intermediate in pharmaceutical research and development. The document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the benzimidazole core, 2-methyl-1H-benzimidazole, through the condensation of o-phenylenediamine and acetic acid. The subsequent step is the N-alkylation of the 2-methyl-1H-benzimidazole with 2-chloroethanol under basic conditions.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1H-benzimidazole
This procedure is based on the well-established Phillips condensation method.
Reaction Scheme:
o-Phenylenediamine + Acetic Acid → 2-Methyl-1H-benzimidazole + 2 H₂O
Materials and Reagents:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Toluene (optional, as solvent)
-
Sodium Hydroxide (NaOH) solution (10%) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine and a slight molar excess of glacial acetic acid is prepared. The reaction can be carried out neat or with a solvent such as toluene.
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
If the reaction was performed neat, the mixture is diluted with water. The solution is then neutralized by the slow addition of a 10% sodium hydroxide or saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated crude product is collected by filtration. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude 2-methyl-1H-benzimidazole is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is an adaptation of the N-alkylation of benzimidazole derivatives.[1]
Reaction Scheme:
2-Methyl-1H-benzimidazole + 2-Chloroethanol --(Base)--> this compound
Materials and Reagents:
-
2-Methyl-1H-benzimidazole
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane or Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1H-benzimidazole in DMF or DMSO, potassium carbonate is added in a molar excess (e.g., 2 equivalents).
-
2-Chloroethanol (1.1 to 1.5 equivalents) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to approximately 50-60°C for 24 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The aqueous layer is extracted multiple times with dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.
Data Presentation
Reaction Conditions and Yields
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine, Acetic Acid | Toluene or neat | - | Reflux | 2-4 | 68-86[2] |
| 2 | 2-Methyl-1H-benzimidazole, 2-Chloroethanol | DMF or DMSO | K₂CO₃ | 50-60°C | 24 | ~61*[1] |
*Yield reported for a similar N-alkylation of a benzimidazole derivative with 2-chloroethanol.
Characterization Data of this compound
| Property | Data |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| CAS Number | 4946-08-1 |
| Appearance | Solid |
| ¹H NMR | Spectral data confirms the presence of the methyl group, the ethanol moiety, and the aromatic protons of the benzimidazole ring. |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-N stretching are observed. |
Experimental Workflow and Logic
The synthesis is a logical progression from simple, commercially available starting materials to the final, more complex target molecule. The workflow is designed to first construct the stable heterocyclic core, followed by functionalization at the nitrogen atom.
Caption: Experimental workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to the Chemical Properties of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a wide array of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The presence of a hydroxyl group in this compound offers a potential site for further chemical modification, making it an interesting building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a putative synthesis protocol, and a discussion of the potential, though currently unelucidated, biological significance based on its structural components.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available from chemical suppliers and databases, specific experimental values for properties such as melting point and solubility are not widely reported in the scientific literature.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 4946-08-1 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Boiling Point | 374.9 °C at 760 mmHg | [ChemNet] |
| Density | 1.18 g/cm³ | [ChemNet] |
| Flash Point | 180.6 °C | [ChemNet] |
| Melting Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
Note: The absence of reported melting point and solubility data highlights a gap in the comprehensive characterization of this compound.
Synthesis Methodology
Experimental Protocol: Putative Synthesis via N-Alkylation
The following protocol is a generalized procedure based on similar alkylation reactions of benzimidazole derivatives[2].
Reaction Scheme:
Caption: Putative synthesis of this compound.
Materials:
-
2-methyl-1H-benzimidazole
-
2-chloroethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization:
The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as mass spectrometry.
Spectroscopic Data
Potential Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. However, based on its chemical structure, we can infer potential areas of interest for future research.
The Benzimidazole Core:
The benzimidazole nucleus is a well-established pharmacophore with a wide range of biological activities. Derivatives have been shown to act as:
-
Antimicrobial agents: By inhibiting microbial growth.
-
Antiviral agents: By interfering with viral replication.
-
Anticancer agents: Through various mechanisms including the inhibition of topoisomerase and tubulin polymerization[3].
-
Enzyme inhibitors: Targeting a variety of enzymes involved in different disease pathways[4].
The Ethanol Moiety:
The ethanol substituent introduces a hydroxyl group, which can modulate the compound's polarity and its ability to form hydrogen bonds. This can influence its pharmacokinetic properties, such as solubility and membrane permeability. Furthermore, ethanol itself is known to interact with various cellular signaling pathways. For instance, ethanol can modulate the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways[5][6]. It is plausible that the ethanol moiety of this compound could influence its interaction with biological targets.
Hypothetical Signaling Pathway Involvement
Given the lack of specific data, any depiction of a signaling pathway for this compound would be purely speculative. However, a logical workflow for investigating its potential biological effects would be as follows:
Caption: A logical workflow for investigating the biological activity of the compound.
Conclusion
This compound is a benzimidazole derivative with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical and physical properties and provided a putative synthesis protocol. Significant gaps in the literature exist regarding its definitive melting point, solubility, comprehensive spectral characterization, and, most notably, its biological activity and mechanism of action. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this and related compounds. The provided workflow for biological investigation offers a roadmap for researchers interested in exploring the pharmacological profile of this molecule.
References
- 1. scbt.com [scbt.com]
- 2. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4946-08-1 [smolecule.com]
- 5. Inhibitory effects of ethanol on rat mesangial cell proliferation via protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanol effects on cell signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents representative spectroscopic data from closely related structural analogs. Additionally, a detailed, generalized experimental protocol for its synthesis is provided, alongside a discussion of the known biological significance of the benzimidazole scaffold.
Spectroscopic Data Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ (at C2) | 2.5 - 2.7 | Singlet | |
| -N-CH₂- | 4.2 - 4.4 | Triplet | |
| -CH₂-OH | 3.8 - 4.0 | Triplet | |
| -OH | Variable | Singlet (broad) | Dependent on solvent and concentration. |
| Aromatic-H | 7.1 - 7.6 | Multiplet | Four protons on the benzene ring. |
Note: Predicted values are based on the analysis of similar benzimidazole structures and general principles of NMR spectroscopy.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ (at C2) | 12 - 15 |
| -N-CH₂- | 45 - 48 |
| -CH₂-OH | 59 - 62 |
| Aromatic-C | 110 - 125 |
| Aromatic-C (quaternary) | 135 - 145 |
| C2 (imidazole) | 150 - 155 |
Note: Predicted values are based on the analysis of similar benzimidazole structures and general principles of NMR spectroscopy.
Table 3: Key IR Absorption Bands for Benzimidazole Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=N Stretch (imidazole) | 1620 - 1680 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (alcohol) | 1050 - 1260 |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₂OH]⁺ |
| 132 | [M - C₂H₄O]⁺ |
| 118 | [Benzimidazole ring fragment] |
Note: The fragmentation pattern of benzimidazoles is often characterized by the stable benzimidazole cation.
Experimental Protocols
The synthesis of this compound can be achieved through the alkylation of 2-methyl-1H-benzimidazole with 2-chloroethanol or ethylene oxide. The following is a generalized protocol based on standard synthetic methodologies for N-alkylation of benzimidazoles.
Protocol: Synthesis of this compound
Materials:
-
2-methyl-1H-benzimidazole
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care under an inert atmosphere).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Logical Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of benzimidazole derivatives, applicable to the preparation of this compound.
Caption: Synthetic and analytical workflow for this compound.
Biological Context and Signaling Pathways
Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, antiviral, anthelmintic, and anticancer effects. The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors.
While no specific signaling pathways involving this compound have been documented, the benzimidazole core is a key pharmacophore in several approved drugs. For instance, albendazole, a benzimidazole-based anthelmintic, functions by inhibiting tubulin polymerization. Omeprazole, a proton pump inhibitor, acts by blocking the H⁺/K⁺-ATPase in gastric parietal cells.
The potential biological activities of this compound would likely stem from the interactions of the benzimidazole scaffold with biological targets. The 2-methyl and 1-ethanol substituents would modulate its physicochemical properties such as solubility, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.
The diagram below illustrates a generalized concept of how a benzimidazole derivative might interact with a biological system to elicit a therapeutic effect.
Caption: Conceptual interaction of a benzimidazole derivative with a biological target.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this broad class, derivatives of 2-methyl-1H-benzimidazole have emerged as particularly promising candidates for therapeutic development, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the known and potential biological targets of this chemical class, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. While direct target identification for the specific molecule 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is not extensively documented in publicly available literature, this guide focuses on the well-characterized targets of structurally related 2-methyl-1H-benzimidazole derivatives, offering a valuable resource for researchers investigating this chemical space.
Key Biological Targets and Pharmacological Activities
Derivatives of 2-methyl-1H-benzimidazole have been demonstrated to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral applications. The primary molecular targets identified for this class of compounds are summarized below.
Enzymes
Enzymes are a major class of proteins targeted by 2-methyl-1H-benzimidazole derivatives. Inhibition of these enzymes can disrupt critical cellular processes, forming the basis for their therapeutic effects.
-
Myeloperoxidase (MPO): Certain benzimidazole derivatives have been identified as inhibitors of MPO, an enzyme implicated in inflammatory diseases.[1]
-
Carbonic Anhydrases (CAs): Various benzimidazole compounds have shown inhibitory activity against different isoforms of carbonic anhydrase, which are involved in processes like pH regulation and fluid secretion.[2]
-
DNA Topoisomerase I: Some bis-benzimidazole derivatives have been found to interfere with the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby exhibiting anticancer properties.[3]
-
Histone Deacetylases (HDACs): The benzimidazole scaffold is present in some potent histone deacetylase inhibitors, which are a class of anticancer agents that modulate gene expression.
-
Lysine Demethylases (KDMs): Benzimidazole-containing compounds have been investigated as inhibitors of lysine demethylases, which are epigenetic modifiers and potential targets in oncology.
-
Cyclooxygenases (COX): Anti-inflammatory effects of some benzimidazole derivatives are attributed to their ability to inhibit COX enzymes.[4]
Other Protein Targets
Beyond enzymes, 2-methyl-1H-benzimidazole derivatives have been shown to interact with other critical proteins.
-
Tubulin: A significant area of research has focused on the ability of benzimidazole derivatives to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
-
HIV-1 Capsid Protein: Certain benzimidazole derivatives have been identified as binders to the HIV-1 capsid protein, interfering with viral assembly and replication.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activity of various 2-methyl-1H-benzimidazole derivatives. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.
| Compound Class | Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Bis-benzimidazole derivatives | NCI-H522 (Lung Cancer) | MTT Assay | >100 | [5] |
| Bis-benzimidazole derivatives | MDA-MB-453 (Breast Cancer) | MTT Assay | 55.89 (µg/ml) | [5] |
| Benzimidazole-1,3,4-oxadiazole derivative | Various Cancer Cell Lines | Cytotoxicity Assay | Varies | [5] |
| 2-substituted benzimidazoles | Myeloperoxidase (MPO) | Enzyme Inhibition Assay | Varies | [1] |
| Benzimidazole-hydrazone derivatives | Carbonic Anhydrase I & II | Enzyme Inhibition Assay | 1.684 - 5.156 | [2] |
| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Plasmid Relaxation Assay | Active | [3] |
| Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Plasmid Relaxation Assay | Active | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. This section provides an overview of key experimental protocols used to characterize the biological targets of 2-methyl-1H-benzimidazole derivatives.
Cell Viability Assessment using MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-methyl-1H-benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]
Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. Below is a general workflow.
Principle: These assays measure the ability of a compound to reduce the activity of a specific enzyme.
General Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the 2-methyl-1H-benzimidazole derivative to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at an optimal temperature for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
Data Analysis: Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Procedure:
-
Cell Treatment: Treat cells with the 2-methyl-1H-benzimidazole derivative for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with a solution containing RNase A (to degrade RNA and prevent its staining) and propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological investigation of 2-methyl-1H-benzimidazole derivatives.
References
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol's molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
2-(2-methyl-1H-benzimidazol-1-yl)ethanol derivatives synthesis
An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Derivatives
Introduction
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] This technical guide focuses on the synthesis of a specific class of these compounds: this compound and its derivatives. These molecules are of significant interest as their structural features offer versatile opportunities for modification to develop novel therapeutic agents.
This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Core Synthesis Pathways
The synthesis of this compound derivatives is typically achieved through a modular, two-step approach. This involves the initial formation of the 2-methylbenzimidazole core, followed by N-alkylation to introduce the functionalized side chain.
Pathway 1: Two-Step Synthesis of the Core Scaffold
The most common and established method involves two key reactions:
-
Step 1: Phillips-Ladenburg Benzimidazole Synthesis: The foundational 2-methyl-1H-benzimidazole core is synthesized via the acid-catalyzed condensation of o-phenylenediamine with glacial acetic acid.[2][7] This reaction is robust and provides high yields of the necessary precursor.
-
Step 2: N-Alkylation: The hydroxyl group is introduced by the N-alkylation of the 2-methyl-1H-benzimidazole intermediate. A common and effective method is the reaction with 2-chloroethanol in the presence of a base, such as potassium carbonate or sodium bicarbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.[3][8] An alternative approach involves a ring-opening reaction with ethylene oxide.[1]
Caption: General workflow for the two-step synthesis of the target compound.
Pathway 2: Synthesis of Further Derivatives
The parent compound, this compound, serves as a versatile template for creating a library of derivatives. The terminal hydroxyl group can be readily functionalized. For instance, it can be converted into an ester or an ether, or transformed into a more reactive intermediate like an alkyl halide for subsequent nucleophilic substitution.[1] A common derivatization involves converting the alcohol to an acetate ester, which can then be reacted with hydrazine to form an acetohydrazide. This hydrazide intermediate is a key building block for synthesizing Schiff bases or other complex heterocyclic systems.[8]
Caption: Derivatization workflow starting from the parent ethanol compound.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps, compiled from established literature.
Protocol 1: Synthesis of 2-methyl-1H-benzimidazole
This protocol is based on the Phillips-Ladenburg condensation reaction.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mol) in glacial acetic acid (0.12 mol).
-
Reflux: Heat the reaction mixture to reflux at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 2-3 hours), cool the mixture to room temperature and dilute it with water.
-
Neutralization: Carefully neutralize the residual acid by adding a saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (check with litmus paper).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulphate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from ethanol.[7][8]
Protocol 2: Synthesis of 2-(2-methylsulfanyl-1H-benzimidazol-1-yl)ethanol
This protocol describes the N-alkylation of a benzimidazole derivative with 2-chloroethanol and serves as a model for the alkylation of 2-methyl-1H-benzimidazole.[3]
-
Reaction Setup: To a solution of 2-methylsulfanyl-1H-benzimidazole (6.1 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add potassium carbonate (12.2 mmol) and 2-chloroethanol (24.4 mmol).
-
Reaction: Stir the mixture for 30 minutes at room temperature, then heat to 50°C (323 K) for 24 hours.
-
Work-up: After cooling, add 50 mL of water to the reaction mixture.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Chromatography: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (70:30, v/v) eluent to yield the final product.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures found in the literature.
Table 1: Synthesis of Benzimidazole Intermediates
| Starting Material | Reagent | Product | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|---|
| 2-methyl benzimidazole | Ethyl chloroacetate | Ethyl (2-methyl-1H-benzimidazol-1-yl) acetate | 69% | 270 | [8] |
| 2-methylsulfanyl-1H-benzimidazole | 2-Chloroethanol | 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol | 61% | 136 |[3] |
Table 2: Characterization Data for Selected Derivatives
| Compound | Formula | MS (ESI) m/z | Key ¹H NMR Signals (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide | C₁₀H₁₂N₄O | 205.12 (M⁺+1) | 8.1 (s, NH), 7.2-7.5 (m, ArH), 4.6 (s, CH₂), 2.5(s, CH₃) | [8] |
| 2-methyl-1H-benzimidazole | C₈H₈N₂ | - | 7.52 (m, 2H), 7.20 (m, 2H), 2.59 (s, 3H) |[9] |
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to interact with various biological targets. Their mechanism of action is often linked to the inhibition of specific enzymes or cellular processes.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant mechanism of anticancer action for some benzimidazole derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis of cancer cells.
Caption: Signaling pathway for tubulin polymerization inhibition.
Neuroprotective and Anti-inflammatory Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. In models of ethanol-induced neurodegeneration, certain acetamide derivatives were shown to significantly reduce oxidative stress and modulate the expression of key proinflammatory markers, including TNF-α, NF-κB, IL-6, and NLRP3, thereby inhibiting the neuroinflammatory cascade.[5]
Conclusion
The synthesis of this compound and its derivatives is well-established, relying on a dependable two-step process of benzimidazole core formation followed by N-alkylation. The resulting parent compound is a valuable platform for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. The broad and potent biological activities associated with this scaffold, from anticancer to neuroprotective effects, underscore its continued importance in the field of medicinal chemistry and affirm its potential for the development of novel therapeutics.
References
- 1. 2-(2-Methyl-1H-imidazol-1-yl)ethanol | 1615-15-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Applications of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide explores the potential therapeutic applications of a specific derivative, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. While direct extensive research on this particular molecule is limited, this document extrapolates its potential based on the well-documented activities of structurally related benzimidazole compounds. This guide summarizes key findings in the areas of neuroprotection, anti-inflammatory, antimicrobial, and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development endeavors.
Introduction to the Benzimidazole Scaffold
Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This privileged structure is present in a wide array of clinically significant molecules, including the antiulcer drug omeprazole, the anthelmintic albendazole, and the antihistamine astemizole. The versatility of the benzimidazole ring system, allowing for substitutions at various positions, has enabled the generation of a vast library of derivatives with a broad spectrum of biological activities. The 2-methyl-1H-benzimidazole core, in particular, has been a frequent starting point for the synthesis of novel therapeutic candidates. The addition of an ethanol group at the N-1 position, yielding this compound, may enhance solubility and provide a handle for further chemical modifications, making it an intriguing candidate for pharmacological investigation.
Potential Therapeutic Applications
Based on the extensive literature on benzimidazole derivatives, this compound is predicted to exhibit a range of therapeutic activities.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of benzimidazole derivatives against ethanol-induced neurodegeneration and other neuroinflammatory conditions.[1][2][3][4][5] The proposed mechanism involves the attenuation of oxidative stress and neuroinflammation. Benzimidazole-containing compounds have been shown to modulate key inflammatory pathways, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[1][5]
Potential Mechanism of Neuroprotection:
// Nodes Ethanol [label="Ethanol-Induced\nNeurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeuronalDamage [label="Neuronal Damage &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzimidazole [label="this compound\n(Potential Action)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ethanol -> ROS; ROS -> NFkB; NFkB -> Cytokines; Cytokines -> Neuroinflammation; Neuroinflammation -> NeuronalDamage; Benzimidazole -> ROS [label="Inhibition", color="#34A853", fontcolor="#202124"]; Benzimidazole -> NFkB [label="Inhibition", color="#34A853", fontcolor="#202124"]; Benzimidazole -> Cytokines [label="Inhibition", color="#34A853", fontcolor="#202124"]; } . Caption: Potential neuroprotective mechanism of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are well-documented.[6][7][8][9] Some derivatives exhibit atypical anti-inflammatory activity, potentially through mechanisms distinct from the inhibition of cyclooxygenase (COX) enzymes.[6] One proposed mechanism is the inhibition of the release of lysosomal enzymes from neutrophils, which play a crucial role in the inflammatory response.[6]
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[10][11][12][13][14] The presence of electron-withdrawing groups on the benzimidazole scaffold has been shown to enhance antimicrobial efficacy.[10]
Anticancer Activity
A growing body of evidence suggests the potential of benzimidazole derivatives as anticancer agents.[15][16][17][18][19][20] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of topoisomerases, and disruption of microtubule polymerization.[15][20]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various 2-substituted benzimidazole derivatives, providing a reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of 2-Substituted Benzimidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,2,5-Trisubstituted Benzimidazole | Jurkat | 1.88 ± 0.51 | [15] |
| 1,2,5-Trisubstituted Benzimidazole | K-562 | 1.89 ± 0.55 | [15] |
| 1,2,5-Trisubstituted Benzimidazole | MOLT-4 | 2.05 ± 0.72 | [15] |
| 2,5-Disubstituted Furan-Benzimidazole | A549 | 2.12 ± 0.21 | [15] |
| Nitro derivative of N-oxide benzimidazole | MCF7 | 5.5 ± 1.8 (hypoxia) | [17] |
| Nitro derivative of N-oxide benzimidazole | T47D | 0.31 ± 0.06 (hypoxia) | [17] |
| Benzimidazole salt (Compound 3) | HepG2 | 25.14 | [18] |
| Benzimidazole salt (Compound 3) | MCF-7 | 22.41 | [18] |
| Benzimidazole salt (Compound 3) | DLD-1 | 41.97 | [18] |
Table 2: Antioxidant and Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative | Activity | Measurement | Value | Reference |
| 2-methyl-1H-benzimidazole | Antioxidant | IC50 (DPPH Assay) | 144.84 µg/mL | [21] |
| 1H-benzimidazol-2-ylmethanol | Antioxidant | IC50 (DPPH Assay) | 400.42 µg/mL | [21] |
| 2-methyl-1H-benzimidazole | Cytotoxic | LC50 (Brine Shrimp) | 0.42 µg/mL | [21] |
| 2-methyl-1H-benzimidazole | Antimicrobial | Zone of Inhibition | 7-8 mm | [21] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | Antibacterial (S. aureus) | MIC | 0.39-0.78 µg/mL | [7] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and biological evaluation of benzimidazole derivatives, which can be adapted for the study of this compound.
General Synthesis of 2-Methyl-1H-benzimidazole Derivatives
The synthesis of 2-methyl-1H-benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with acetic acid.[21][22]
Protocol:
-
A mixture of the appropriately substituted o-phenylenediamine and a carboxylic acid (e.g., acetic acid) is heated, often in the presence of a catalyst or a dehydrating agent.[22]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., sodium bicarbonate).[21]
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.[21]
// Nodes Start [label="Start:\nSelect o-phenylenediamine\nand carboxylic acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis:\nCondensation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nRecrystallization or\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization:\nNMR, IR, Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Cytotoxicity Assays\n(MTT, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiinflammatory [label="Anti-inflammatory Assays\n(e.g., Carrageenan-induced paw edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotective [label="Neuroprotective Assays\n(e.g., in vitro neuronal cell models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nLead Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> Antimicrobial; Screening -> Anticancer; Screening -> Antiinflammatory; Screening -> Neuroprotective; Antimicrobial -> Data; Anticancer -> Data; Antiinflammatory -> Data; Neuroprotective -> Data; } . Caption: General workflow for the synthesis and biological screening of benzimidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.[15]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is not yet available in the public domain, the extensive research on the benzimidazole scaffold strongly suggests its potential as a versatile pharmacological agent. The data and protocols presented in this guide provide a solid foundation for initiating a comprehensive investigation into its neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties. Future research should focus on the synthesis and rigorous biological evaluation of this specific compound to elucidate its pharmacological profile and mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.
References
- 1. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration [mdpi.com]
- 2. zu.elsevierpure.com [zu.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 10. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 19. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 20. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. banglajol.info [banglajol.info]
- 22. mdpi.com [mdpi.com]
2-(2-methyl-1H-benzimidazol-1-yl)ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular formula, and molecular weight of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. It includes a detailed, representative experimental protocol for its synthesis and a visual workflow diagram to facilitate understanding.
Core Compound Data
This compound is a benzimidazole derivative. The benzimidazole scaffold is a key heterocyclic motif found in a variety of pharmacologically active compounds. The physicochemical properties of this specific derivative are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O[1][2] |
| Molecular Weight | 176.2151 g/mol [1] |
| CAS Number | 4946-08-1[1][2] |
| Density | 1.18 g/cm³[1] |
| Boiling Point | 374.9°C at 760 mmHg[1] |
| Flash Point | 180.6°C[1] |
| Refractive Index | 1.606[1] |
Experimental Protocol: Synthesis of this compound
This section outlines a representative experimental protocol for the synthesis of this compound. The procedure is adapted from established methods for the synthesis of 2-methylbenzimidazole derivatives, which typically involve the condensation of an o-phenylenediamine derivative with acetic acid.
Materials:
-
N-(2-aminoethyl)aniline
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-aminoethyl)aniline (1 equivalent) in 4M HCl.
-
Reagent Addition: Add glacial acetic acid (1.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the residual acid by adding a 10% NaOH solution or NaHCO₃ solution until the mixture is alkaline (check with litmus paper).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
The Benzimidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of a multitude of clinically significant drugs across various therapeutic areas, including anti-ulcer agents, anthelmintics, antihistamines, and anticancer therapies.[2][3] This in-depth technical guide provides a comprehensive overview of the benzimidazole core, focusing on its synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, supplemented with detailed experimental protocols and quantitative data to aid researchers in the field.
Synthesis of the Benzimidazole Core
The construction of the benzimidazole nucleus is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The most prevalent approach involves the condensation of ortho-phenylenediamines with either carboxylic acids (or their derivatives) or aldehydes.[4][5]
General Synthetic Workflow
A typical workflow for the synthesis of 2-substituted benzimidazoles commences with the selection of an appropriate ortho-phenylenediamine and an aldehyde or carboxylic acid, followed by a cyclocondensation reaction under specific catalytic conditions. The resulting product is then isolated and purified.
Caption: A generalized workflow for the synthesis and characterization of 2-substituted benzimidazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzimidazoles via Condensation with Aldehydes
This protocol describes a common method for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde using an acid catalyst.[6][7]
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TSOH) or another suitable acid catalyst
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of p-TSOH (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods. For 2-phenyl-1H-benzimidazole, the following are expected:
-
¹H NMR (DMSO-d₆): A broad singlet for the N-H proton typically appears around δ 12.0-13.0 ppm. Aromatic protons will be observed in the δ 7.0-8.5 ppm region.[8][9]
-
Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight. Common fragmentation patterns involve the loss of HCN from the imidazole ring.[10][11][12]
Protocol 2: Synthesis of Albendazole
This protocol outlines a multi-step synthesis of the anthelmintic drug albendazole.[4][13][14]
Step 1: Synthesis of 4-(propylthio)-2-nitroaniline:
-
Thiocyanation of 2-nitroaniline followed by S-alkylation with n-propyl bromide under basic conditions yields 4-(propylthio)-2-nitroaniline.
Step 2: Reduction of the Nitro Group:
-
The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine using a reducing agent like sodium hydrosulfide to give 4-(propylthio)-o-phenylenediamine.
Step 3: Cyclization to form the Benzimidazole Ring:
-
The resulting diamine is then reacted with methyl N-cyanocarbamate to form the benzimidazole ring, yielding albendazole.
Purification: The final product is purified by recrystallization.
Therapeutic Applications and Mechanisms of Action
Benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities. Their ability to interact with various biological targets is the basis for their therapeutic efficacy.
Anticancer Activity
The benzimidazole scaffold is a prominent feature in many anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[15][16]
Mechanism: Tubulin Polymerization Inhibition
A key mechanism of action for several benzimidazole-based anticancer and anthelmintic drugs is the disruption of microtubule dynamics.[1][17][18] These compounds bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]
Caption: Mechanism of action of benzimidazole derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Experimental Protocol 3: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is used to quantify the inhibitory effect of compounds on tubulin polymerization.[20][21]
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Test benzimidazole compound and control inhibitors (e.g., nocodazole)
-
Black 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test benzimidazole compound in polymerization buffer.
-
On ice, prepare a tubulin reaction mix containing tubulin protein, GTP, and the fluorescent reporter in the polymerization buffer.
-
Add the diluted test compounds and controls to the wells of the 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by analyzing the concentration-dependent inhibition of tubulin polymerization.
Mechanism: Kinase Inhibition
Many benzimidazole derivatives act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[22][23] They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases implicated in cancer progression. Several benzimidazole derivatives have been developed as inhibitors of these receptors, thereby blocking downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor growth and angiogenesis.[1][23][24][25]
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by benzimidazole derivatives.
Mechanism: Induction of Apoptosis
Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][19][26] This can be a consequence of tubulin polymerization inhibition, kinase inhibition, or the generation of reactive oxygen species (ROS).[26][27] Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.[16][19]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | Indazole/Benzimidazole Analog | A2780S (Ovarian) | 0.0062 | [28] |
| 12b | Indazole/Benzimidazole Analog | A2780/T (Ovarian, Paclitaxel-resistant) | 0.0097 | [28] |
| 7n | Benzimidazole Derivative | SK-Mel-28 (Melanoma) | 2.55 | [18] |
| 7u | Benzimidazole Derivative | SK-Mel-28 (Melanoma) | 17.89 | [18] |
| 8m | Benzimidazole Acridine Derivative | HCT116 (Colon) | 3.33 | [26] |
| 8m | Benzimidazole Acridine Derivative | SW480 (Colon) | 6.77 | [26] |
| Flubendazole | Anthelmintic | Pancreatic Cancer Cell Lines | 0.01 - 3.26 | [14] |
| Fenbendazole | Anthelmintic | Paraganglioma Cell Lines | 0.01 - 3.29 | [14] |
Antimicrobial Activity
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6][29] Their mechanism of action can involve the inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with other essential cellular processes.[24]
Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a commonly used technique.[4][24]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test benzimidazole compound
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity
The following table presents the MIC values of representative benzimidazole derivatives against various microbial strains.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 19 | Benzimidazole Derivative | Enterococcus faecalis | 12.5 | [6] |
| 17 | Benzimidazole Derivative | Staphylococcus aureus | 25 | [6] |
| 62a | 2-Substituted Benzimidazole | Escherichia coli | 2 | [24] |
| 63a | 2-Substituted Benzimidazole | MRSA | 16 | [24] |
| 63c | 2-Substituted Benzimidazole | MRSA | 8 | [24] |
| - | Benzimidazole Derivatives | Enterococcus faecalis | 12.5 - 400 | [29] |
| - | Benzimidazole Derivatives | Candida tropicalis | 6.25 - 400 | [29] |
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.[20][30][31] Their mechanisms of action can be diverse, including the inhibition of viral enzymes like RNA-dependent RNA polymerase.[20][29]
Mechanism: Inhibition of HCV RNA-Dependent RNA Polymerase
Certain benzimidazole derivatives act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[20][29] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[20]
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound A | HCV | Huh-7 | ~0.35 | [20] |
| - | Coxsackievirus B5 | - | 9 - 17 | [17] |
| - | Respiratory Syncytial Virus | - | 5 - 15 | [17] |
| 18e | Coxsackievirus B5 | - | 6 - 18.5 | [32] |
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties.[33][34][35][36] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[33][34]
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro COX inhibitory activity of selected benzimidazole derivatives.
| Compound ID | COX-1 IC50 (mM) | COX-2 IC50 (mM) | Reference |
| BIZ-4 | < 1 | < 1 | [33] |
| BIZ-5 | < 10 | < 1 | [33] |
| Aspirin (Standard) | < 1 | < 1 | [33] |
| B2 | - | Lower than Ibuprofen | [35] |
| B4 | - | Lower than Ibuprofen | [35] |
Anthelmintic Activity
The anthelmintic activity of benzimidazoles is a cornerstone of their therapeutic use in both human and veterinary medicine.[21][37] As previously mentioned, their primary mechanism of action is the inhibition of tubulin polymerization in the parasitic worms.
Quantitative Data: Anthelmintic Activity
The following table summarizes the in vitro anthelmintic activity of selected benzimidazole derivatives.
| Compound ID | Helminth Species | IC50 (µM) | Reference |
| BZ6 | Heligmosomoides polygyrus (adults) | 5.3 | [37] |
| BZ12 | Trichuris muris (L1) | 4.17 | [37] |
| BZ12 | Trichuris muris (adults) | 8.1 | [37] |
| AO14 | Trichuris muris (L1) | 3.30 | [37] |
Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for the rational design of more potent and selective compounds.[34][36]
-
Position 2: This is the most commonly substituted position. The nature of the substituent at C2 significantly influences the biological activity. For example, in many anticancer and anthelmintic benzimidazoles, specific aryl or carbamate moieties at this position are critical for binding to tubulin.[30]
-
Position 1 (N1): Substitution at the N1 position can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also influence binding to the target.[34]
-
Positions 5 and 6: Modifications at these positions on the benzene ring can affect lipophilicity, electronic properties, and steric interactions, thereby influencing the overall activity and selectivity of the compound.[34]
Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued relevance in the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of benzimidazole chemistry and pharmacology, from fundamental synthetic protocols to detailed mechanisms of action and quantitative biological data. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. 1H-Benzimidazole [webbook.nist.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 9. journalijdr.com [journalijdr.com]
- 10. scispace.com [scispace.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rroij.com [rroij.com]
- 29. scispace.com [scispace.com]
- 30. ijcrt.org [ijcrt.org]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. rjptonline.org [rjptonline.org]
literature review of 2-substituted benzimidazoles
An In-depth Technical Guide on 2-Substituted Benzimidazoles
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring, serves as a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[1][2] Among its derivatives, 2-substituted benzimidazoles have garnered significant attention from the scientific community. The substituent at the 2-position is a critical determinant of the molecule's biological activity, influencing its binding affinity to various enzymes and receptors.[1][3] Marketed drugs such as the proton pump inhibitor omeprazole, the anthelmintic mebendazole, and the antifungal benomyl all feature this core structure, highlighting its therapeutic importance.[4][5]
This technical guide provides a comprehensive , focusing on their synthesis, diverse biological activities, and structure-activity relationships. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.
Synthesis of 2-Substituted Benzimidazoles
The most prevalent and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or anhydride). This reaction, often referred to as the Phillips condensation, typically requires acidic conditions and heat.[6][7] Modern synthetic protocols have introduced various catalysts and conditions, including microwave irradiation and the use of ionic liquids or solid acid catalysts, to improve yields, reduce reaction times, and promote greener chemistry.[8][9][10]
A general workflow for the synthesis of these compounds involves the initial reaction of the diamine and an aldehyde, followed by oxidative cyclization to form the benzimidazole ring.
Experimental Protocols: Synthesis
Protocol 1: General Synthesis using Lanthanum Chloride Catalyst [8] This method outlines a mild and efficient one-pot synthesis at room temperature.
-
Materials : o-phenylenediamine (1.0 mmol), desired aldehyde (1.2 mmol), Lanthanum chloride (LaCl₃) (10 mol%), Acetonitrile (5 mL), Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄.
-
Procedure :
-
To a solution of o-phenylenediamine and the aldehyde in acetonitrile, add lanthanum chloride.
-
Stir the mixture at room temperature for the appropriate time (typically 1.5 - 4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis using 4N Hydrochloric Acid [6] This protocol uses a strong acid catalyst at elevated temperatures.
-
Materials : o-phenylenediamine, appropriate carboxylic acid, 4N Hydrochloric Acid (HCl).
-
Procedure :
-
Place a mixture of o-phenylenediamine (1 part) and the carboxylic acid (2 parts) in a round-bottom flask.
-
Add 4N HCl and reflux the mixture for a specified time.
-
Upon completion, cool the reaction mixture.
-
Neutralize the mixture carefully with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
-
Biological Activities and Mechanisms
2-Substituted benzimidazoles exhibit a remarkable range of biological activities, making them a focal point in drug discovery.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, targeting of specific tyrosine kinases (like c-Met), and induction of apoptosis.[11][12][13] The substitution at the 2-position is crucial for modulating this activity.[11]
Table 1: In Vitro Anticancer Activity of 2-Substituted Benzimidazoles
| Compound | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| MBIC | 5-fluoro-2-hydroxyphenyl | Breast Cancer | - | [12] |
| Compound 12n | N-(6,7-dimethoxyquinolin-4-yl) with p-tert-butylphenyl | A549 (Lung) | 7.3 ± 1.0 | [12] |
| Compound 12n | N-(6,7-dimethoxyquinolin-4-yl) with p-tert-butylphenyl | MCF-7 (Breast) | 6.1 ± 0.6 | [12] |
| Compound 10c | p-chlorophenyl-substituted 1,2,3-triazolyl | A549 (Lung) | 0.05 | [12] |
| Compound 11f | benzyl-substituted 1,2,3-triazolyl | A549 (Lung) | 0.07 | [12] |
| Unnamed Series | Various thiazolidinone & thioxothiazole moieties | HEPG2, MCF7, HCT116 | <10 µg/ml |[14] |
Experimental Protocol: MTT Assay for Cytotoxicity [15]
-
Cell Culture : Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of approximately 5×10³ cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized benzimidazole derivatives and incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductase will convert MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Many 2-substituted benzimidazoles have demonstrated potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][16] The presence of electron-withdrawing groups, such as nitro or halogen moieties, on the benzimidazole or the 2-position substituent often enhances antimicrobial efficacy.[6][17]
Table 2: Antimicrobial Activity (MIC) of 2-Substituted Benzimidazoles
| Compound | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 65a | Thiazole-linked | E. coli | 0.026 | [5] |
| Compound 65a | Thiazole-linked | S. aureus | 0.031 | [5] |
| Compound 67b | Phenyl-linked | B. cereus | 32 | [5] |
| Compound 67b | Phenyl-linked | S. aureus | 32 | [5] |
| Compound 47 | (structure specific) | A. niger | 0.018 mM | [16] |
| Unnamed Series | N-alkylated-5-carboxamidine | S. aureus (MRSA) | 0.39 - 0.78 |[1][3] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation : Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation : Add a standardized suspension of the target microorganism to each well.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading : Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anthelmintic Activity
The anthelmintic action of 2-substituted benzimidazoles is a classic example of their therapeutic success. The primary mechanism involves the selective binding to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization.[18] This disrupts cellular integrity, glucose uptake, and cell division, leading to paralysis and death of the helminth.[18]
Table 3: In Vitro Anthelmintic Activity of 2-Substituted Benzimidazoles
| Compound | 2-Substituent | Helminth Model | Activity (Time in min) | Reference |
|---|---|---|---|---|
| 2-phenylbenzimidazole | Phenyl | Pheretima posthuma | Paralysis: 0.93, Death: 1.32 | [7] |
| Albendazole (Standard) | Methyl(propylthio)carbamate | Pheretima posthuma | - | [18][19] |
| Piperazine Citrate (Std) | - | Pheretima posthuma | Paralysis: 1.83, Death: 2.58 |[7] |
Experimental Protocol: In Vitro Anthelmintic Assay using Pheretima posthuma [7][18] This assay is a widely used preliminary screening method due to the anatomical and physiological resemblance of earthworms to intestinal roundworms.
-
Materials : Adult Indian earthworms (Pheretima posthuma) of similar size, Petri dishes, Phosphate Buffered Saline (PBS), standard drug (e.g., Albendazole), and test compounds.
-
Procedure :
-
Wash the earthworms with normal saline to remove any fecal matter.
-
Place groups of worms (e.g., n=6) in Petri dishes containing different concentrations of the standard drug and test compounds dissolved in a suitable solvent/vehicle. A control group should contain only the vehicle.
-
Observe the worms and record the time taken for paralysis and death.
-
Paralysis is determined when the worms do not move even when shaken vigorously.
-
Death is confirmed when the worms lose all motility and exhibit a faded body color, which is further ascertained by placing them in warm water (50°C).
-
Antiviral and Anti-inflammatory Activities
The benzimidazole scaffold has also been explored for antiviral and anti-inflammatory applications. Antiviral derivatives have shown activity against a range of viruses including human cytomegalovirus (HCMV), hepatitis B virus (HBV), and Coxsackie virus B4.[1][20][21] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) or interactions with bradykinin receptors.[8][22]
Table 4: Antiviral and Anti-inflammatory Activity of 2-Substituted Benzimidazoles
| Activity | Compound Series | Target/Model | Quantitative Data | Reference |
|---|---|---|---|---|
| Antiviral | 2-substituted-5,6-dichloro | HCMV | - | [20] |
| Antiviral | Pyrrole substituted | HBV | IC₅₀ = 0.41 µM | [1] |
| Antiviral | (4-nitrophenyl)-methanones | Coxsackie virus B4 | Selective Activity | [17][21] |
| Anti-inflammatory | N-benzyl benzimidazoles | Bradykinin B1 receptor | IC₅₀ = 0.3 nM | [22] |
| Anti-inflammatory | (structure specific) | Carrageenan-induced paw edema | 86.69% Inhibition |[8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8] This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping : Divide rats into groups: control (vehicle), standard (e.g., Diclofenac), and test groups receiving different doses of the synthesized compounds.
-
Compound Administration : Administer the test compounds and standard drug orally or intraperitoneally.
-
Inflammation Induction : After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation : Calculate the percentage inhibition of edema in the drug-treated groups compared to the control group.
Structure-Activity Relationship (SAR)
The biological activity of 2-substituted benzimidazoles is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for the rational design of more potent and selective agents.[11][22]
-
C-2 Position : This is the most critical position. The type of substituent (e.g., aryl, heteroaryl, carbamate, amino group) directly influences the mechanism of action and potency. For instance, in anthelmintics, a methyl carbamate group is often optimal for β-tubulin binding.[18] For anticancer activity, bulky aromatic groups can enhance tubulin inhibition.[12]
-
N-1 Position : Substitution at the N-1 position can alter the molecule's physicochemical properties, such as lipophilicity and solubility, thereby affecting its pharmacokinetic profile.[11] In some cases, N-1 substitution can also directly interact with the target binding site.
-
C-5 and C-6 Positions : Substituents on the benzene ring, particularly at the 5 and 6 positions, modulate the electronic properties of the entire molecule. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) often enhance antimicrobial and antifungal activities, while electron-donating groups (e.g., -OCH₃) can be favorable for other activities like anti-inflammatory effects.[11][22]
Conclusion
The 2-substituted benzimidazole scaffold remains a cornerstone of medicinal chemistry, consistently yielding compounds with potent and diverse pharmacological profiles. Its synthetic accessibility and the profound influence of the 2-position substituent on biological activity make it an ideal framework for drug discovery. Future research will likely focus on developing multi-target agents, overcoming drug resistance, and employing computational and structure-based design to create novel derivatives with enhanced potency, selectivity, and improved safety profiles. The continued exploration of this versatile pharmacophore promises to deliver the next generation of therapeutics for a wide range of human diseases.
References
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 6. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy | Semantic Scholar [semanticscholar.org]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 20. Benzimidazole 2'-isonucleosides: design, synthesis, and antiviral activity of 2-substituted-5,6-dichlorobenzimidazole 2'-isonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, a member of the pharmacologically significant benzimidazole family. Benzimidazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The following protocols are based on established methodologies for evaluating the cytotoxic, antioxidant, anti-inflammatory, and tubulin polymerization inhibitory potential of benzimidazole compounds.
Data Presentation: In Vitro Activities of Related Benzimidazole Derivatives
Due to the limited availability of specific experimental data for this compound, the following table summarizes the in vitro activities of structurally related benzimidazole compounds to provide a comparative context for potential biological effects.
| Compound/Derivative | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| 2-Methyl-1H-benzimidazole | Antioxidant (DPPH) | - | 144.84 µg/mL | [1] |
| 2-Methyl-1H-benzimidazole | Cytotoxicity (Brine Shrimp Lethality) | - | LC50: 0.42 µg/mL | [1] |
| Substituted Benzimidazole (Compound 3a) | Antioxidant (DPPH) | - | 16.73 µg/mL | |
| Substituted Benzimidazole (Compound 7n) | Tubulin Polymerization Inhibition | SK-Mel-28 | 5.05 µM | |
| Benzimidazole-hydrazone (Compound 5d) | Cytotoxicity (MTT) | MDA-MB-231 | ~13-20 µM (72h) | [2] |
| Benzimidazole derivative (B15) | Cytotoxicity (MTT) | HeLa | 5.3 ± 0.21 µM | |
| Benzimidazole derivative (B16) | Cytotoxicity (MTT) | A549 | 18.1 ± 0.32 µM |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound.
Cytotoxicity Assessment by MTT Assay
This protocol determines the cytotoxic effect of the test compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity by DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the test compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
This compound
-
Nocodazole (as a positive inhibitor control)
-
Paclitaxel (as a polymerization promoter)
-
96-well microplates
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and various concentrations of the test compound.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Determine the rate and extent of polymerization and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate a potential mechanism of action and a relevant signaling pathway for benzimidazole derivatives, as well as a general experimental workflow.
General experimental workflow for in vitro evaluation.
Inhibition of tubulin polymerization by benzimidazole derivatives.
Potential inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for Testing the Biological Activity of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the biological activity of benzimidazole derivatives, a class of heterocyclic compounds with a wide range of therapeutic potential. The protocols detailed below cover key assays for evaluating their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the disruption of microtubule polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1] The following protocols are fundamental for assessing the in vitro anticancer efficacy of these compounds.
Data Summary: In Vitro Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the cytotoxic activity of various benzimidazole derivatives against different human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference Compound |
| Compound 4r | PANC-1 | Pancreatic Cancer | 5.5 | Cisplatin |
| Compound 4r | A549 | Lung Adenocarcinoma | 0.3 | Cisplatin |
| Compound 4r | MCF-7 | Breast Cancer | 0.5 | Cisplatin |
| Compound 4s | PANC-1 | Pancreatic Cancer | 6.7 | Cisplatin |
| Compound 3c | HCT-116 | Colon Cancer | - | Imatinib |
| Compound 3l | TK-10 | Renal Cancer | - | Imatinib |
| Compound 5 | MCF-7 | Breast Cancer | 17.8 µg/mL | - |
| Compound 5 | DU-145 | Prostate Cancer | 10.2 µg/mL | - |
| Compound 5 | H69AR | Small Cell Lung Cancer | 49.9 µg/mL | - |
Note: IC₅₀ values for compounds 3c and 3l were reported as effective but specific values were not provided in the search results.[2] The IC₅₀ for compound 5 is reported in µg/mL.[3]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., PANC-1, MCF-7, A549)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Benzimidazole derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[4][5]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
This assay directly evaluates the inhibitory effect of benzimidazole derivatives on microtubule formation.[1]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Benzimidazole derivatives
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the polymerization buffer, GTP, and the test compound at the desired concentration.[1]
-
Initiation of Polymerization: Add purified tubulin to the reaction mixture to initiate polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to the formation of microtubules.[1]
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control without the compound. Inhibitors will show a reduced rate and extent of absorbance increase.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of anticancer action of benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a member of the benzimidazole family of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antiviral, antimicrobial, and anthelmintic properties.[1][2][3] The biological activity of these compounds is often attributed to the benzimidazole core structure.[1] Given the established precedent for this class of molecules, it is hypothesized that this compound may exhibit cytotoxic and antiproliferative effects against cancer cell lines.
These application notes provide detailed protocols for a panel of initial cell-based assays to characterize the potential anticancer activities of this compound. The described assays will assess its effects on cell viability, induction of apoptosis, and cell cycle progression.
Potential Biological Activities
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of tubulin polymerization: Leading to mitotic arrest and apoptosis.[4][5]
-
Induction of apoptosis: Through modulation of pro- and anti-apoptotic proteins.[6][7]
-
Cell cycle arrest: Causing cells to accumulate in specific phases of the cell cycle.[4][8][9]
-
Inhibition of key signaling pathways: Such as those involving EGFR and BRAF kinases.[6]
The following protocols are designed to investigate whether this compound exhibits these activities.
Data Presentation: In Vitro Efficacy of Related Benzimidazole Derivatives
The following table summarizes the reported cytotoxic and inhibitory activities of various benzimidazole derivatives in different cancer cell lines, providing a reference for the potential efficacy of this compound.
| Compound Class | Cell Line | Assay Type | IC50/EC50 (µM) |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | EGFR Inhibition | 0.33 - 0.38 |
| Bis-benzimidazole derivatives | NCI-H522 (Lung Cancer) | MTT Assay | >100 |
| Bis-benzimidazole derivatives | MDA-MB-453 (Breast Cancer) | MTT Assay | 55.89 (µg/ml) |
| Benzimidazole bearing thiazolidinedione derivatives | PC-3, HeLa, A549, HT1080 | Cytotoxicity | 0.096 - 0.63 |
| Chrysin benzimidazole derivatives | MCF-7 | Cytotoxicity | 25.72 |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 | MTT Assay | 22.41 |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 | MTT Assay | 25.14 |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 | MTT Assay | 41.97 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathway for Apoptosis Induction
Caption: Potential apoptotic pathways induced by the test compound.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compound on the cell cycle distribution.[4]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of this compound for 24 or 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[4]
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.[4] Resuspend the cell pellet in a staining solution containing PI and RNase A.[4]
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
The protocols outlined in these application notes provide a fundamental framework for the initial in vitro evaluation of the anticancer potential of this compound. The results from these assays will help to elucidate its cytotoxic and antiproliferative mechanisms, guiding further preclinical development.
References
- 1. Buy this compound | 4946-08-1 [smolecule.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 8. Ethanol induces transient arrest of cell division (G2 + M block) followed by G0/G1 block: dose effects of short- and longer-term ethanol exposure on cell cycle and cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Neuroprotective Studies of Benzimidazoles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting experiments to evaluate the neuroprotective potential of benzimidazole compounds. The protocols outlined below cover essential in vitro and in vivo models for assessing neuroprotection against oxidative stress, apoptosis, and neuroinflammation.
Introduction to Benzimidazoles in Neuroprotection
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a diverse range of pharmacological activities, including neuroprotective effects. Their therapeutic potential is attributed to their ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in neuronal survival. These notes will detail the experimental setups to investigate these properties.
In Vitro Neuroprotective Studies
A common in vitro model for neurodegenerative diseases like Parkinson's disease involves the use of the human neuroblastoma cell line, SH-SY5Y. Neurotoxicity can be induced by various agents to mimic the pathological conditions of these diseases.
2.1. Induction of Neurotoxicity in SH-SY5Y Cells
-
Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and neuronal cell death.
-
Mitochondrial Dysfunction Model: Rotenone, an inhibitor of mitochondrial complex I, is used to induce mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease.
-
Dopaminergic Neurotoxin Model: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, also relevant to Parkinson's disease research.
2.2. Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for in vitro screening of benzimidazole compounds for neuroprotective activity.
2.3. Detailed Experimental Protocols
2.3.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the benzimidazole compound for 2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2.3.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Follow steps 1-3 from the MTT assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
2.3.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Seed SH-SY5Y cells in a 6-well plate.
-
Pre-treat with the benzimidazole compound for 2 hours, followed by the addition of the neurotoxin.
-
After the desired incubation time, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.
2.4. Data Presentation: In Vitro Results
The following tables summarize hypothetical quantitative data from the in vitro experiments.
Table 1: Effect of Benzimidazole Compound on Cell Viability and Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Toxin) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 |
| Toxin (e.g., 100 µM H₂O₂) | 52.3 ± 4.1 | 100 ± 8.5 |
| Benzimidazole (10 µM) + Toxin | 78.5 ± 6.3 | 45.2 ± 3.9 |
| Benzimidazole (20 µM) + Toxin | 89.1 ± 7.0 | 28.7 ± 2.5 |
Table 2: Effect of Benzimidazole Compound on Oxidative Stress Markers
| Treatment Group | Intracellular ROS (% of Toxin) |
| Control | 12.4 ± 2.1 |
| Toxin (e.g., 100 µM H₂O₂) | 100 ± 9.8 |
| Benzimidazole (10 µM) + Toxin | 55.6 ± 4.7 |
| Benzimidazole (20 µM) + Toxin | 35.1 ± 3.2 |
In Vivo Neuroprotective Studies
In vivo studies are crucial to validate the neuroprotective effects of benzimidazole compounds in a whole organism.
3.1. Animal Models of Neurodegeneration
-
MPTP Model of Parkinson's Disease: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice induces parkinsonian symptoms and dopaminergic neuron loss.
-
Cerebral Ischemia Model: Middle cerebral artery occlusion (MCAO) in rats or mice is a common model for studying ischemic stroke.
3.2. Behavioral and Histopathological Analysis
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity.
-
-
Histopathological Analysis:
-
Immunohistochemistry: To measure the expression of specific proteins (e.g., tyrosine hydroxylase for dopaminergic neurons) in brain tissue.
-
Nissl Staining: To assess neuronal survival.
-
Mechanism of Action: Signaling Pathways
Benzimidazoles may exert their neuroprotective effects by modulating various signaling pathways.
4.1. Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key regulator of the antioxidant response. Benzimidazoles can activate this pathway, leading to the expression of antioxidant enzymes.
4.2. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a pro-survival pathway that inhibits apoptosis.
4.3. Protocol: Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in these signaling pathways.
-
Lyse the treated cells or brain tissue to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
4.4. Data Presentation: Western Blot Results
Table 3: Effect of Benzimidazole Compound on Protein Expression
| Treatment Group | Relative Nrf2 Expression | Relative HO-1 Expression | p-Akt/Akt Ratio | Bcl-2/Bax Ratio |
| Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 | 1.00 ± 0.12 |
| Toxin | 0.95 ± 0.07 | 1.10 ± 0.13 | 0.45 ± 0.05 | 0.38 ± 0.04 |
| Benzimidazole + Toxin | 2.50 ± 0.21 | 3.10 ± 0.25 | 0.85 ± 0.07 | 0.82 ± 0.09 |
Conclusion
The experimental setups and protocols described in these application notes provide a robust framework for the preclinical evaluation of benzimidazole compounds as potential neuroprotective agents. A combination of in vitro and in vivo studies is essential to thoroughly characterize their efficacy and mechanism of action. The provided diagrams and data tables serve as a guide for visualizing experimental workflows and presenting key findings.
Screening the Anti-inflammatory Potential of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the novel compound, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. The following sections detail the scientific background, experimental protocols for key in vitro and in vivo assays, and illustrative data presentation. The protocols are based on established methodologies for screening potential anti-inflammatory agents.
Scientific Background
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are pivotal in mediating inflammatory responses by inducing the expression of pro-inflammatory genes, such as cytokines and chemokines.[1][2][3][4][5] Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory effects. Several studies have demonstrated the potential of various benzimidazole-containing compounds to modulate inflammatory pathways. Therefore, a systematic screening of this compound is warranted to determine its efficacy as a potential anti-inflammatory agent.
In Vitro Anti-inflammatory Activity Screening
In vitro assays are fundamental for the initial, high-throughput screening of novel compounds to assess their potential to modulate inflammatory responses in a controlled cellular environment.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of the test compound to inhibit this NO production.[6][7][8][9][10]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) Production
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. This assay evaluates the ability of the test compound to suppress the secretion of these cytokines from LPS-stimulated macrophages.[11][12][13][14]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same steps for cell culture, seeding, and compound treatment as described in the NO inhibition assay.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ values.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. This assay determines if the test compound can directly inhibit the activity of the COX-2 enzyme.[15][16][17]
Experimental Protocol:
-
Assay Setup: Use a commercial COX-2 inhibitor screening assay kit (colorimetric or fluorometric).
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and other reagents as per the kit's instructions.
-
Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of this compound. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: Measure the product formation (e.g., prostaglandin G2) using a plate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Illustrative In Vitro Data Summary
Note: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.
| Assay | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| NO Production Inhibition | 25.3 ± 2.1 | L-NAME: 15.8 ± 1.5 |
| TNF-α Inhibition | 32.7 ± 3.5 | Dexamethasone: 0.1 ± 0.02 |
| IL-6 Inhibition | 41.5 ± 4.2 | Dexamethasone: 0.2 ± 0.03 |
| COX-2 Inhibition | 18.9 ± 1.9 | Celecoxib: 0.05 ± 0.01 |
In Vivo Anti-inflammatory Activity Screening
In vivo models are crucial for evaluating the efficacy of a compound in a whole biological system, providing insights into its bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a well-established and widely used acute inflammatory model. Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by paw swelling (edema). The anti-inflammatory effect of the test compound is assessed by its ability to reduce this edema.[18][19][20][21][22]
Experimental Protocol:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control (receives vehicle and carrageenan).
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group IV-VI: Test compound groups (e.g., 25, 50, and 100 mg/kg of this compound, p.o.).
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Illustrative In Vivo Data Summary
Note: The following data is hypothetical and for illustrative purposes only.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Test Compound | 25 | 0.65 ± 0.06 | 23.5 |
| Test Compound | 50 | 0.49 ± 0.05 | 42.4 |
| Test Compound | 100 | 0.35 ± 0.04* | 58.8 |
*p < 0.05 compared to the carrageenan control group.
Visualizing the Molecular Pathways and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for screening anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK signaling pathway in inflammation.
Conclusion
The protocols and application notes presented here provide a robust framework for the systematic evaluation of the anti-inflammatory activity of this compound. A combination of in vitro and in vivo assays is essential to comprehensively characterize its pharmacological profile. The illustrative data tables and signaling pathway diagrams serve as a guide for data presentation and mechanistic understanding. Further investigation into the specific molecular targets and structure-activity relationships will be crucial for the potential development of this compound as a novel anti-inflammatory therapeutic agent.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Ethanol and acetaldehyde disturb TNF-alpha and IL-6 production in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanol enhances the IFN-gamma, TGF-alpha and IL-6 secretion in psoriatic co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chronic ethanol consumption on cytokine regulation of liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppressive effect of ethanol on the expression of hepatic asialoglycoprotein receptors augmented by interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anticancer Potential of 2-Substituted Benzimidazole Derivatives in Cancer Cell Lines
Disclaimer: Direct experimental data on the specific compound 2-(2-methyl-1H-benzimidazol-1-yl)ethanol in cancer cell lines is limited in the currently available public literature. The following application notes and protocols are based on studies of structurally related 2-substituted benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating compounds within this class. The methodologies and potential mechanisms described herein are representative of the broader family of benzimidazole-based anticancer agents.
Introduction
Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds exert their antitumor activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular processes like tubulin polymerization.[2] This document provides an overview of the application of 2-substituted benzimidazole derivatives in cancer cell line research, including representative data, detailed experimental protocols, and visualizations of potential mechanisms of action.
Data Presentation
The following table summarizes the cytotoxic activity of various 2-substituted benzimidazole derivatives against several human cancer cell lines, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class | Specific Derivative Example (if available) | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |
| 2-Arylbenzimidazoles | Not specified | Multiple tumor cell lines | General activity noted | [2] |
| Benzimidazoles with oxothiazolidine | Not specified | MCF7 (Breast) | <10 µg/mL | [2][4] |
| HCT 116 (Colon) | <10 µg/mL | [2][4] | ||
| HEPG2 (Liver) | <10 µg/mL | [2][4] | ||
| Benzimidazoles with thioxothiazole | Not specified | MCF7 (Breast) | <10 µg/mL | [2][4] |
| HCT 116 (Colon) | <10 µg/mL | [2][4] | ||
| HEPG2 (Liver) | <10 µg/mL | [2][4] | ||
| 2-Thiazolylbenzimidazole derivative | 113a | Broad spectrum | Potent activity noted | [2] |
| Benzylidene cyanomethylbenzimidazole | 114a | Broad spectrum | Potent activity noted | [2] |
| Oxothiazolidin-2-ylidenecyanomethylbenzimidazole | 118a | Broad spectrum | Potent activity noted | [2] |
| 1-Substituted benzimidazole derivatives | Compound 3 | A-549 (Lung) | 28.29 µM | [2] |
| HCT-116 (Colon) | - | [2] | ||
| MCF-7 (Breast) | - | [2] | ||
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | 6 | HCT-116 (Colon) | 16.82 µM | [5] |
| HT-29 (Colon) | 20.11 µM | [5] | ||
| Benzimidazoles linked to pyrazoles | 28 | MCF-7 (Breast) | 2.2 - 11.9 µM | [5] |
| MDA-MB231 (Breast) | 2.2 - 11.9 µM | [5] | ||
| A549 (Lung) | 2.2 - 11.9 µM | [5] | ||
| Benzimidazole-triazole hybrids | 32 | HCT-116 (Colon) | 3.87 - 8.34 µM | [5] |
| HepG2 (Liver) | 3.87 - 8.34 µM | [5] | ||
| MCF-7 (Breast) | 3.87 - 8.34 µM | [5] | ||
| HeLa (Cervical) | 3.87 - 8.34 µM | [5] | ||
| 1,3,4-Oxadiazole/benzimidazole hybrids | 11 | MCF-7 (Breast) | 1.87 µM | [5] |
| MDA-MB-231 (Breast) | 5.67 µM | [5] | ||
| Flubendazole, Mebendazole, Fenbendazole | - | U87, U251 (Glioblastoma) | <0.26 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound, such as a 2-substituted benzimidazole derivative, on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT 116, HEPG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (2-substituted benzimidazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with a 2-substituted benzimidazole derivative using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentrations (e.g., IC50 concentration) for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation at 1000 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Compare the cell cycle profiles of treated cells with the control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of 2-substituted benzimidazole derivatives.
Caption: Putative signaling pathways activated by 2-substituted benzimidazole derivatives in cancer cells.
Potential Mechanisms of Action
Benzimidazole derivatives have been shown to induce anticancer effects through multiple pathways:
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[6] This is often mediated through the activation of caspase cascades, which are key executioners of apoptosis.[5] Some derivatives have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[7] The intrinsic mitochondrial pathway, involving the release of cytochrome c, is also a common mechanism.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G2/M phase.[2][5][6] This prevents the cells from dividing and propagating. The mechanism often involves the modulation of key cell cycle regulatory proteins.
-
Inhibition of Tubulin Polymerization: A significant number of benzimidazole derivatives act as microtubule-destabilizing agents.[2] By inhibiting the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, which is essential for cell division, leading to G2/M arrest and apoptosis.
-
Inhibition of Signaling Pathways: Benzimidazole derivatives can interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. For instance, some have been found to inhibit the PI3K/Akt and MEK/Erk pathways.[2] Additionally, the activation of the JNK signaling pathway has been implicated in the pro-apoptotic effects of certain derivatives.[7]
These application notes provide a foundational framework for the investigation of this compound and other related benzimidazole derivatives as potential anticancer agents. The provided protocols and pathway diagrams offer a starting point for designing and interpreting experiments in this promising area of cancer research.
References
- 1. ijrpc.com [ijrpc.com]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Methyl-1H-benzimidazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol (CAS No. 4946-08-1) in a laboratory setting. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a chemical used in research and development.[1] Its toxicological and some of its physical properties have not been fully investigated.[1] Therefore, it should be handled with caution, assuming it may be harmful.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 4946-08-1 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Data not available | |
| Odor | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available | |
| Acute Toxicity | Toxicological properties have not been fully investigated or determined. May be harmful by ingestion and inhalation. | [1] |
| Health Hazards | Irritant. Material is irritating to mucous membranes and upper respiratory tract. | [1] |
Experimental Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
-
Eye Protection: Wear protective safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing. Chemical-resistant boots are also recommended.[1]
Handling Procedures
Due to the limited hazard information, all handling should be performed within a certified chemical fume hood to ensure adequate ventilation.[1]
-
General Handling: Use caution when handling to avoid prolonged exposure.[1] Do not breathe dust or vapor.[1] Avoid contact with eyes, skin, or clothing.[1]
-
Dispensing: When transferring the chemical, ensure all equipment is clean and dry. Use appropriate tools to avoid generating dust or aerosols.
-
Weighing: If weighing the solid form, do so in a fume hood on a tared and stable weigh boat or paper.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
Storage
Proper storage is crucial to maintain the chemical's stability and to prevent accidents.
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures
Spills and Leaks
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1] For liquid spills, absorb the material with an inert absorbent. For solid spills, carefully scoop up the material.[1]
-
Cleanup: Place the absorbed or scooped material into a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, keeping eyelids open.[1] Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[1] Cover the irritated skin with an emollient.[1] Seek medical attention.[1] Wash contaminated clothing before reuse.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol or polymer foam.[1]
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions.[1]
-
Special Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.
Waste Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Visual Protocols
The following diagrams illustrate the key workflows for handling and storing this compound.
References
Preparation of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol solutions intended for a variety of experimental applications. Due to the limited availability of specific solubility data for this compound in standard laboratory solvents, this guide emphasizes a systematic approach to solubility testing and provides general protocols for preparing stock and working solutions.
Physicochemical Properties and Solubility
This compound is a benzimidazole derivative. The benzimidazole core is a well-known heterocyclic scaffold found in various pharmacologically active compounds. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, general solubility characteristics can be inferred from related compounds. Benzimidazole derivatives often exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Table 1: Summary of Anticipated Solubility and Physicochemical Properties
| Property | Data/Recommendation | Source/Rationale |
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.22 g/mol | - |
| CAS Number | 4946-08-1 | - |
| Recommended Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | Based on solubility of similar benzimidazole compounds. |
| Aqueous Solubility | Expected to be low. | General characteristic of benzimidazole derivatives. |
| Storage of Powder | Store at 2-8°C, protected from light and moisture. | General best practice for chemical reagents. |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General best practice for compound solutions. |
Experimental Protocols
Protocol for Determining Solubility
Objective: To empirically determine the solubility of this compound in selected solvents (e.g., DMSO, Ethanol).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (≥95%), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, continue adding the compound in small, pre-weighed increments (e.g., 1-2 mg) and repeat steps 3 and 4 until a saturated solution (i.e., undissolved particles remain after thorough vortexing) is achieved.
-
If the initial amount does not dissolve, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the solid is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
Protocol for Preparation of a Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Selected solvent with known solubility (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Pipettes
-
Vortex mixer
Procedure:
-
Based on the solubility determination, calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Accurately weigh the calculated amount of the compound and place it in a sterile tube.
-
Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but stability at elevated temperatures should be considered.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare diluted working solutions from the stock solution for use in cell culture experiments.
Materials:
-
Stock solution of this compound
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the compound as the experimental wells.
-
Use the freshly prepared working solutions for your experiments immediately.
Visualizations
Caption: Workflow for the preparation and application of this compound solutions in experiments.
Note on Signaling Pathways: Currently, there is a lack of specific published data directly implicating this compound in the modulation of specific signaling pathways. The broader class of benzimidazole compounds has been associated with a wide range of biological activities, including antimicrobial, anthelmintic, and anticancer effects, which are mediated through various mechanisms. The "ethanol" moiety of the compound suggests that researchers should be mindful of the known effects of ethanol on cellular signaling, which can include modulation of pathways involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). However, without direct experimental evidence, a specific signaling pathway diagram for this compound cannot be provided at this time. Researchers are encouraged to investigate the specific molecular targets and signaling cascades affected by this compound in their experimental systems.
Application Note: Comprehensive Analytical Characterization of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative of interest in pharmaceutical research due to the broad spectrum of biological activities exhibited by this class of compounds, including antimicrobial, antioxidant, and anticancer properties.[1] Accurate and comprehensive characterization of this molecule is crucial for quality control, regulatory submission, and understanding its structure-activity relationship. This document provides detailed protocols for the analytical characterization of this compound using various spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [2] |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Brown powder | [2] |
| Melting Point | 409 K (136 °C) | [2] |
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ | ~2.6 | ~14.0 |
| -CH₂-N | ~4.0 | ~45.0 |
| -CH₂-OH | ~3.8 | ~60.0 |
| Aromatic-H | ~7.2 - 7.6 | ~110 - 140 |
| Benzimidazole C2 | - | ~151.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-4096 scans.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (imidazole) | Stretching | 3100-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N (imidazole) | Stretching | 1600-1680 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (alcohol) | Stretching | 1050-1260 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Ion | Expected m/z |
| Electrospray (ESI+) | [M+H]⁺ | 177.10 |
| [M+Na]⁺ | 199.08 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure.[5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.
Experimental Protocol: HPLC Purity Assay
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for benzimidazole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the elution at the UV absorbance maximum of the compound (typically around 270-280 nm for benzimidazoles).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
Workflow for Characterization
The logical flow for the comprehensive characterization of this compound is depicted below.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationship of Analytical Data
The combination of data from different analytical techniques provides a comprehensive and unambiguous characterization of the target molecule.
Caption: Interrelationship between analytical techniques and the molecular properties they elucidate for comprehensive characterization.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-methyl-1H-benzimidazol-1-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivative, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, represents a promising, yet underexplored, molecule for drug discovery. Its structural features, combining the versatile 2-methylbenzimidazole core with a reactive N-hydroxyethyl side chain, suggest potential for a wide range of biological activities. This document provides a comprehensive overview of the potential applications, relevant biological data of analogous compounds, and detailed experimental protocols to guide the synthesis and evaluation of this compound and its derivatives. While specific biological data for this compound is limited in publicly available literature, the data presented for structurally related compounds offer valuable insights into its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Data Presentation: Biological Activities of Related Benzimidazole Derivatives
To provide a predictive insight into the potential efficacy of this compound, the following tables summarize the quantitative biological activity data for structurally similar benzimidazole derivatives.
Table 1: Anticancer and Cytotoxic Activities of 2-Methylbenzimidazole Derivatives
| Compound/Derivative | Target/Activity | Cell Line/Organism | IC50/LC50 | Reference |
| 2-Methyl-1H-benzimidazole | Cytotoxic | Brine Shrimp | LC50: 0.42 µg/mL | [1] |
| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I Inhibitor | MCF7 (Breast adenocarcinoma) | - | [2] |
| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Cytotoxic | A431 (Skin epidermoid carcinoma) | - | [2] |
| Benzimidazole-triazole hybrid | Anticancer | A549 (Lung carcinoma) | IC50: 0.63 µM | [3] |
| Benzimidazole-triazole hybrid | Anticancer | NCI-H460 (Large cell lung cancer) | IC50: 0.99 µM | [3] |
| Benzimidazole-triazole hybrid | Anticancer | MCF-7 (Breast adenocarcinoma) | IC50: 1.3 µM | [3] |
| Benzimidazole-triazole hybrid | Anticancer | MDA-MB-231 (Breast adenocarcinoma) | IC50: 0.94 µM | [3] |
Table 2: Antimicrobial and Antioxidant Activities of 2-Methylbenzimidazole Derivatives
| Compound/Derivative | Target/Activity | Organism/Assay | MIC/IC50/Zone of Inhibition | Reference |
| 2-Methyl-1H-benzimidazole | Antimicrobial | Various bacteria | Zone of Inhibition: 7-8 mm | [1] |
| 2-Methyl-1H-benzimidazole | Antioxidant | DPPH Assay | IC50: 144.84 µg/mL | [1] |
| Amino alcohol derivatives of 2-methyl benzimidazole | Antibacterial | S. aureus | Moderate to good activity | [4] |
| Amino alcohol derivatives of 2-methyl benzimidazole | Antibacterial | E. coli | Moderate to good activity | [4] |
| Nitro- and amino-substituted benzimidazole derivatives | Antibacterial | S. aureus, E. faecalis, E. coli, M. catarrhalis | MIC: 2-8 µg/mL | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent biological evaluation. These protocols are based on established methods for similar benzimidazole derivatives.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the initial formation of the 2-methylbenzimidazole core, followed by N-alkylation with 2-chloroethanol.
Step 1: Synthesis of 2-Methyl-1H-benzimidazole
-
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M HCl.
-
Add glacial acetic acid (1.2 equivalents) to the solution.
-
Heat the mixture at reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a 10% NaOH solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-methyl-1H-benzimidazole.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: N-Alkylation to form this compound
-
Materials:
-
2-Methyl-1H-benzimidazole
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-methyl-1H-benzimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compound on a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualization of Pathways and Workflows
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
References
- 1. banglajol.info [banglajol.info]
- 2. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2-Methyl-1H-imidazol-1-yl)ethanol DiscoveryCPR 1615-15-2 [sigmaaldrich.com]
Application Notes and Protocols for Antimicrobial Testing of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2][3] Their structural resemblance to purine nucleosides enables them to interact with various biological macromolecules, leading to antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][4] The antimicrobial efficacy of benzimidazoles stems from their ability to disrupt essential cellular processes. In fungi, a primary mechanism involves the inhibition of microtubule assembly through binding to β-tubulin, which consequently disrupts cell division.[5] In bacteria, benzimidazoles have been shown to target enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase, leading to bacterial cell death.[5][6]
These application notes provide detailed protocols for evaluating the antimicrobial properties of benzimidazole compounds, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against selected bacterial and fungal strains, offering a comparative reference for researchers.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | P. aeruginosa | Reference |
| 11d | 2-substituted benzimidazole | 2 | 16 | 8 | [7] |
| 13b | Hydrochloride salt of 11d | 2 | 16 | 8 | [7] |
| 5q | Benzimidazole bearing 2-pyridone | >50 | >50 | 12.5 | [7] |
| 5r | Benzimidazole bearing 2-pyridone | >50 | >50 | >50 | [7] |
| 5b | Benzimidazole with (benz)azolylthio moiety | - | 6.25 | - | [7] |
| 63a | 2-substituted benzimidazole | 16 (MRSA) | - | - | [1] |
| 63c | 2-substituted benzimidazole | 8 (MRSA) | - | - | [1] |
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | C. neoformans | Reference |
| 11 | Benzimidazole with oxadiazole | 3 | - | 1.5 | [8] |
| 12 | Benzimidazole with triazole | - | - | - | [8] |
| 21 | Pyrimido[1,2a]benzimidazole | - | - | - | [2] |
| 5i | N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | - | 7.81 | - | [9] |
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
Benzimidazole compound
-
Sterile 96-well microtiter plates[10]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[5]
-
Bacterial or fungal strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[1]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[1]
-
Incubator
Protocol:
-
Preparation of Benzimidazole Stock Solution: Due to the often low aqueous solubility of benzimidazole derivatives, prepare a concentrated stock solution in 100% DMSO.[1]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.[1]
-
Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.[1]
-
Column 11 serves as the growth control (broth and inoculum, no compound), and column 12 as the sterility control (broth only).[1]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS.[1]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]
-
Dilute this standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Inoculation:
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at an appropriate temperature and duration for fungi.[12]
-
Reading the MIC: The MIC is the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) in the well.[10] The growth control well should show clear turbidity, and the sterility control well should remain clear.[1]
II. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13] It is determined by subculturing from the wells of the MIC test that show no visible growth.[13]
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (i.e., at and above the MIC).[14]
-
Plating: Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the benzimidazole compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[13][15]
III. Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[16]
Materials:
-
Benzimidazole compound
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains for testing
-
Sterile swabs
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.[17]
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension, remove excess liquid, and swab the entire surface of the MHA plate to ensure a confluent lawn of growth.[17]
-
Preparation and Application of Disks:
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[1]
-
Reading and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk with no growth) in millimeters.[17] The size of the zone is inversely proportional to the MIC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antimicrobial mechanisms of benzimidazole compounds.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. asm.org [asm.org]
Application Notes and Protocols for Cytotoxicity Assays of 2-Methyl-1H-Benzimidazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives, including 2-methyl-1H-benzimidazole analogs, represent a significant class of heterocyclic compounds in medicinal chemistry. These compounds have garnered considerable attention for their diverse pharmacological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] The evaluation of the cytotoxic potential of these analogs is a critical first step in the drug discovery process, providing essential information about their efficacy and safety profile. This document offers detailed protocols for assessing the cytotoxicity of 2-methyl-1H-benzimidazole analogs, guidance on data interpretation, and an overview of the potential mechanisms of action.
The most common method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the cytotoxic activity of various 2-methyl-1H-benzimidazole analogs and related benzimidazole derivatives against a panel of human cancer cell lines. This data is intended to serve as a reference for the potential efficacy of novel analogs.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-methyl-1H-benzimidazole (1) | Brine Shrimp | Lethality | 0.42 (µg/ml) | [5] |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | A549 (Lung) | MTT | 111.70 | [6] |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | DLD-1 (Colon) | MTT | 185.30 | [6] |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | L929 (Fibrosarcoma) | MTT | 167.3 | [6] |
| Bis-benzimidazole derivatives | NCI-H522 (Lung) | MTT | >100 | [1] |
| Bis-benzimidazole derivatives | MDA-MB-453 (Breast) | MTT | 55.89 (µg/ml) | [1] |
| Benzimidazole-1,3,4-oxadiazole derivative (5a) | - | - | - | [1] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | Jurkat | - | 1.88 ± 0.51 | [2] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | K-562 | - | 1.89 ± 0.55 | [2] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | MOLT-4 | - | 2.05 ± 0.72 | [2] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | HeLa | - | 2.11 ± 0.62 | [2] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | HCT116 | - | 3.04 ± 0.8 | [2] |
| 1,2,5-Trisubstituted Benzimidazole (TJ08) | MIA PaCa-2 | - | 3.82 ± 0.25 | [2] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol details the steps for determining the cytotoxic effects of 2-methyl-1H-benzimidazole analogs on cancer cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-methyl-1H-benzimidazole analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well cell culture plates
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the 2-methyl-1H-benzimidazole analog in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Potential Signaling Pathway
Many benzimidazole derivatives exert their cytotoxic effects by inducing apoptosis. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 2-(2-Methyl-1H-benzimidazol-1-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the synthesis yield of this important benzimidazole derivative.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Synthesis of the 2-Methylbenzimidazole Precursor
-
Question: My yield for the initial synthesis of 2-methylbenzimidazole from o-phenylenediamine and acetic acid is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields in this condensation reaction can arise from several factors. Ensuring the purity of your starting materials is critical, as impurities in o-phenylenediamine can lead to side reactions and discoloration. The reaction temperature and time are also crucial parameters to control.
Troubleshooting Steps:
-
Purity of Reactants: Use purified o-phenylenediamine. Impurities can result in a dark-colored reaction mixture and product.
-
Reaction Conditions: The reaction is typically heated to drive the cyclization. A common protocol involves heating o-phenylenediamine with acetic acid at 100°C for about 2 hours.[1] Using a solvent like toluene and refluxing for 2 to 12 hours can also be effective and may improve yield to above 85%.[2]
-
Catalyst: While the reaction can proceed without a catalyst, using an acid catalyst such as 4N HCl can improve the reaction rate.
-
Work-up Procedure: After the reaction, the mixture is typically cooled and neutralized with a base like 10% sodium hydroxide solution until alkaline.[1] The crude product can then be collected by filtration and washed with cold water.
-
Issue 2: Inefficient N-Alkylation of 2-Methylbenzimidazole
-
Question: I am struggling with the N-alkylation of 2-methylbenzimidazole with 2-chloroethanol, resulting in a low yield of the final product. How can I optimize this step?
-
Answer: The N-alkylation of 2-methylbenzimidazole is a critical step that can be influenced by the choice of base, solvent, temperature, and the presence of catalysts. Incomplete deprotonation of the benzimidazole nitrogen is a common reason for low yields.
Troubleshooting Steps:
-
Base Selection: A suitable base is crucial for the deprotonation of the benzimidazole nitrogen. Potassium carbonate (K₂CO₃) is a commonly used base for this type of reaction.[3] Stronger bases like sodium hydride (NaH) in an anhydrous solvent can also be employed to ensure complete deprotonation.
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this reaction.[3]
-
Reaction Temperature: The reaction mixture is typically heated to facilitate the alkylation. A temperature of around 50°C with magnetic stirring is a good starting point.[3]
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes enhance the reaction rate and yield, especially in biphasic systems.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Issue 3: Formation of Side Products and Purification Challenges
-
Question: My final product is impure, and I'm observing multiple spots on my TLC. What are the common side products, and what is the best way to purify this compound?
-
Answer: The primary side product of concern in the N-alkylation of 2-methylbenzimidazole is the dialkylated product, forming a benzimidazolium salt. Unreacted starting materials can also be a source of impurity.
Common Side Products:
-
N,N'-bis(2-hydroxyethyl)-2-methylbenzimidazolium salt: This results from the alkylation of both nitrogen atoms of the benzimidazole ring.
-
Unreacted 2-methylbenzimidazole: Incomplete reaction will leave the starting material in the product mixture.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired mono-alkylated product from the dialkylated salt and unreacted starting material. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Extraction: During the work-up, extraction with an organic solvent like ethyl acetate can help to separate the product from inorganic salts. Washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate are standard procedures to improve purity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 2-methylbenzimidazole?
A1: A common and straightforward method is the condensation of o-phenylenediamine with acetic acid.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and a slight molar excess of glacial acetic acid.
-
Heat the mixture at 100°C for approximately 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with stirring until the mixture is alkaline (check with litmus paper).[1]
-
Collect the precipitated crude product by suction filtration and wash it with cold water.[1]
-
The crude product can be further purified by recrystallization.
-
Q2: What is a recommended starting protocol for the N-alkylation of 2-methylbenzimidazole with 2-chloroethanol?
A2: The following protocol, adapted from a similar synthesis, can be used as a starting point.
-
Procedure:
-
Dissolve 2-methylbenzimidazole (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add 2-chloroethanol (4 equivalents) to the mixture.
-
Heat the reaction mixture to 50°C and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over magnesium sulfate, evaporate the solvent, and purify the residue by column chromatography.[3]
-
Q3: Can ethylene oxide be used for the synthesis of this compound?
A3: Yes, the reaction of 2-methylbenzimidazole with ethylene oxide is a potential direct route to the desired product. This reaction typically involves the ring-opening of the epoxide by the nucleophilic nitrogen of the benzimidazole. However, handling ethylene oxide requires special precautions due to its gaseous nature and toxicity. The reaction conditions would need to be carefully optimized in a closed system.
Q4: How can I minimize the formation of the dialkylated side product?
A4: To favor the formation of the mono-alkylated product, you can try the following:
-
Control Stoichiometry: Use a molar ratio where 2-methylbenzimidazole is in slight excess compared to the alkylating agent (2-chloroethanol).
-
Slow Addition: Add the 2-chloroethanol to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation event.
-
Lower Temperature: Running the reaction at a lower temperature may decrease the rate of the second alkylation more significantly than the first.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Methylbenzimidazole
| Entry | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-phenylenediamine, Acetic Acid | None | 100 | 2 | ~72[1] |
| 2 | o-phenylenediamine, Acetic Acid | Toluene | Reflux | 2-12 | >85[2] |
| 3 | 2-Nitroaniline, Ethanol | Cu-Pd/γ-Al₂O₃ | 180 | 6 | 98.8[5] |
Table 2: Conditions for N-Alkylation of Substituted Benzimidazoles with 2-Chloroethanol
| Entry | Benzimidazole Derivative | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-thiomethyl-1H-benzimidazole | K₂CO₃ | DMSO | 50 | 52-75[3] |
Experimental Protocols & Workflows
Synthesis of 2-Methylbenzimidazole
A detailed experimental protocol involves the condensation of o-phenylenediamine with acetic acid, followed by neutralization and purification.[1]
References
Technical Support Center: 2-Methylbenzimidazole Synthesis with Ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylbenzimidazole using ethanol as a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered when synthesizing 2-methylbenzimidazole in ethanol?
A1: Common issues include low product yield, formation of a dark-colored reaction mixture, and the presence of multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating impurities.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the o-phenylenediamine spot and the appearance of the product spot will indicate the reaction's progression.
Q3: What are the potential side reactions when using ethanol as a solvent?
A3: When using an alcohol solvent like ethanol under acidic conditions, there is a possibility of etherification, where the solvent reacts with intermediates.[2] Other potential side reactions include oxidation of the diamine starting material, incomplete cyclization leading to N-acetylated intermediates, and dimerization or polymerization of reactants or products.[2]
Q4: How can the purity of the final product be improved?
A4: The crude product can be purified by recrystallization from a 10% aqueous ethanol solution.[3] Column chromatography can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded o-phenylenediamine.- Insufficient heating or reaction time.- Incorrect stoichiometry of reactants. | - Use freshly purified o-phenylenediamine.- Ensure the reaction is refluxed at the appropriate temperature (around 78°C for ethanol) and monitor completion by TLC.- Use a slight excess of acetic acid. |
| Dark-Colored Reaction Mixture and Product | - Oxidation of the o-phenylenediamine starting material.- Overheating the reaction mixture.- Air oxidation during the reaction. | - Purify the o-phenylenediamine before use.- Maintain a steady reflux temperature without excessive heating.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Multiple Spots on TLC of the Crude Product | - Incomplete reaction.- Formation of side products (e.g., N,N'-diacetylated product, etherification with ethanol).[1][2]- Decomposition of the product. | - Continue heating the reaction and monitor by TLC until the starting material is consumed.- Optimize the stoichiometry of the reactants.[1]- Avoid excessive heating and prolonged reaction times after completion.[1] |
| Difficulty in Isolating the Product during Work-up | - Incomplete neutralization of the acid catalyst, leading to the formation of the product's salt, which is water-soluble.- Inefficient extraction. | - Carefully neutralize the reaction mixture with a base (e.g., 10% NaOH or ammonia solution) until it is alkaline to litmus paper.- Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole from o-Phenylenediamine and Acetic Acid in Ethanol
This protocol is an adaptation of the Phillips-Ladenburg synthesis.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol (95% or absolute)
-
10% Sodium Hydroxide or Ammonia solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add a slight molar excess of glacial acetic acid (approximately 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of o-phenylenediamine), cool the flask to room temperature.
-
Slowly add a 10% sodium hydroxide or ammonia solution to the reaction mixture with constant stirring until the solution is alkaline to litmus paper. This will precipitate the crude 2-methylbenzimidazole.
-
Collect the crude product by suction filtration and wash the solid with cold deionized water.
-
If a significant amount of product remains in the filtrate, perform extraction with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to recover the remaining product.
-
Purify the crude product by recrystallization from 10% aqueous ethanol.[3]
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of 2-Methylbenzimidazole Synthesis
| Entry | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine, Acetic Acid | Glacial Acetic Acid | None | 90-100 | - | 50 |
| 2 | o-Phenylenediamine, Acetic Acid | Water | None | 100 | 2 | 71.57[4] |
| 3 | 2-Nitroaniline, Ethanol | Ethanol/Water | Cu-Pd/γ-Al2O3 | 180 | 6 | 89.2[5] |
| 4 | 2-Nitroaniline, Ethanol | Ethanol/Water | Mg modified Cu-Pd/γ-Al2O3 | 180 | 6 | 98.8[5] |
Note: The yields reported are from various synthetic methods and are presented for comparative purposes.
Mandatory Visualizations
Reaction Mechanism of 2-Methylbenzimidazole Synthesis
References
Technical Support Center: Purification of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: The final product is impure, with multiple spots visible on the Thin Layer Chromatography (TLC) plate.
-
Question: My purified product shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?
-
Answer: Impurities in the synthesis of this compound typically include unreacted starting materials, side-products, and residual salts from the workup.[1]
-
Unreacted 2-methylbenzimidazole: This is a common impurity if the reaction has not gone to completion.
-
Positional Isomer (N3-alkylated product): Alkylation of 2-methylbenzimidazole can sometimes yield the N3-isomer, which may have a similar polarity to the desired N1-product, making separation challenging.
-
Salts from Workup: Inorganic salts from neutralization steps can contaminate the product if not adequately removed during the extraction phase.[1]
Solution: A multi-step purification approach is often most effective.[2]
-
Aqueous Wash/Extraction: Begin by washing the crude product (dissolved in an organic solvent like ethyl acetate) with water and then brine to remove inorganic salts.[1][3]
-
Column Chromatography: This is a highly effective method for separating the product from both less polar starting materials and potentially more polar side-products.[1][4]
-
Recrystallization: This is an excellent final step for removing minor impurities and obtaining a highly crystalline product.[1][2]
-
Issue 2: Unreacted 2-methylbenzimidazole remains in the product after initial purification.
-
Question: How can I effectively remove the unreacted 2-methylbenzimidazole starting material?
-
Answer: The starting material can be persistent. Several methods can be employed for its removal.
-
Solution 1: Acid-Base Extraction: Since both the product and the starting material are basic, a carefully controlled acid wash can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Both compounds will move to the aqueous layer. Subsequent basification of the aqueous layer and extraction can recover the products. Repeating this process can improve separation.[5]
-
Solution 2: Optimized Column Chromatography: A well-optimized column chromatography protocol should effectively separate the product from the starting material. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can enhance separation.[5]
-
Solution 3: Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a viable method to remove the more volatile 2-methylbenzimidazole.[5]
-
Issue 3: The product yield is very low after purification.
-
Question: I am losing a significant amount of product during the purification steps. How can I improve my yield?
-
Answer: Product loss can occur at multiple stages of the purification process.
-
Solution 1: Minimize Transfers: Each transfer of the material from one flask to another can result in loss. Streamline the workflow where possible.[5]
-
Solution 2: Monitor Column Fractions Carefully: Use TLC to analyze all fractions collected during column chromatography. The product may sometimes elute earlier or later than expected. Do not discard fractions until you have confirmed they do not contain the desired compound.[5]
-
Solution 3: Optimize Recrystallization: Using too much solvent during recrystallization is a common cause of low yield, as the product will remain in the mother liquor.[6] Dissolve the crude solid in a minimum amount of the hot solvent to ensure the solution is saturated.[7] Cooling the solution slowly and then in an ice-water bath will maximize crystal formation.[6][8]
-
Issue 4: The product is obtained as an oil and will not crystallize.
-
Question: My final product is an oil instead of a solid. How can I induce crystallization?
-
Answer: The presence of impurities often prevents crystallization.
-
Solution 1: Re-purify: The most likely cause is residual impurities. Subjecting the oil to another round of column chromatography may be necessary.
-
Solution 2: Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 3: Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed for crystallization.
-
Solution 4: Solvent Addition: Add a small amount of a "bad" solvent (one in which the product is insoluble, like hexane or water) dropwise to the oil while stirring vigorously. This can sometimes induce precipitation.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect?
-
Q2: What is the most effective single method for purifying this compound?
-
Q3: How can I monitor the purification process effectively?
-
A3: Thin Layer Chromatography (TLC) is an indispensable tool.[9] It should be used to monitor the progress of the initial reaction, check the composition of fractions from column chromatography, and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol.[2][9]
-
Data Presentation
Table 1: Common Impurities & Characteristics
| Impurity | Chemical Structure | Typical Polarity | Notes |
| 2-methylbenzimidazole | C₈H₈N₂ | Less polar than product | Starting material. Can be difficult to remove completely.[5] |
| N3-isomer | C₁₀H₁₂N₂O | Similar to product | Side-product. May co-elute with the desired product during chromatography. |
| Inorganic Salts | N/A | Highly Polar | Residual salts from acid/base workup steps. Removed by aqueous washes.[1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Action(s) |
| Multiple Spots on TLC | Incomplete reaction, side-products | Re-purify using column chromatography, followed by recrystallization.[1][2] |
| Low Yield | Too much recrystallization solvent, loss during transfers | Use minimum hot solvent, monitor column fractions with TLC.[5][6] |
| Oily Product | Residual impurities, solvent | Re-purify by column chromatography, try scratching or seeding. |
| Starting Material Present | Incomplete reaction | Optimize column chromatography, consider acid-base extraction.[5] |
Table 3: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Eluent/Solvent System |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane.[1][9] |
| Recrystallization | N/A | Ethanol, or a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane.[1][2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying the crude product using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will show good separation between the product spot (Rf value of ~0.3) and any impurities. A mixture of ethyl acetate and hexane is a good starting point.
-
Column Packing (Wet Method):
-
Place a small plug of cotton wool at the bottom of a glass chromatography column.[4]
-
Add a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[10]
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution, starting with the low-polarity solvent system determined by TLC. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[2]
-
Protocol 2: Recrystallization
This protocol is for the final purification of the solid product obtained from chromatography or as a standalone method if the crude product is sufficiently pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water). The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling stick or magnetic stirrer.[6]
-
Heat the mixture to boiling while stirring. Continue to add small portions of the solvent until the solid just dissolves completely.[6][8] Note: Avoid adding excess solvent, as this will reduce the final yield.[6]
-
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then filter the hot solution through a fluted filter paper to remove the charcoal.[8]
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues based on TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemistry-solutions.com [chemistry-solutions.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzimidazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers, typically 5- and 6-substituted benzimidazoles, is a common challenge when using asymmetrically substituted o-phenylenediamines. The regioselectivity is primarily influenced by the electronic properties of the substituent on the aromatic ring of the diamine.
Troubleshooting Steps:
-
Understand the Electronic Effects:
-
Electron-withdrawing groups (EWGs) like -NO₂ deactivate the adjacent amino group, making the more distant amino group more nucleophilic. This favors the formation of one regioisomer over the other.
-
Electron-donating groups (EDGs) like -CH₃ or -OCH₃ activate the adjacent amino group, leading to a different preferred regioisomer.
-
-
Modify the Synthetic Strategy:
-
Protecting Groups: Consider protecting one of the amino groups to force the reaction to proceed at a specific position.
-
Alternative Starting Materials: If possible, start with a precursor where the desired substitution pattern is already established.
-
-
Optimize Reaction Conditions:
-
Catalyst Choice: The choice of acid catalyst in the Phillips-Ladenburg reaction can influence regioselectivity. Experiment with different Brønsted or Lewis acids.
-
Solvent: The polarity of the solvent can affect the relative reactivity of the two amino groups.
-
Q2: I am observing the formation of a significant amount of 1,2-disubstituted benzimidazole as a side product in my reaction with an aldehyde. How can I favor the formation of the 2-substituted product?
A2: The formation of 1,2-disubstituted benzimidazoles is a prevalent side reaction in the Weidenhagen synthesis, where an aldehyde reacts with an o-phenylenediamine. This occurs when a second molecule of the aldehyde reacts with the N-H group of the newly formed 2-substituted benzimidazole.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the o-phenylenediamine to the aldehyde. An excess of the aldehyde will drive the formation of the 1,2-disubstituted product.
-
Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can help minimize the N-alkylation side reaction. Monitor the reaction closely by TLC to stop it once the desired 2-substituted product is predominantly formed.
-
Catalyst and Solvent Selection: The choice of catalyst and solvent plays a crucial role in selectivity. Some conditions favor the formation of 2-substituted benzimidazoles, while others promote the 1,2-disubstituted product.
| Catalyst/Solvent System | Predominant Product | Reference Yield (%) |
| Phosphoric acid in Methanol | 1,2-disubstituted | 61-89 |
| Er(OTf)₃ (Microwave, solvent-free) | 1,2-disubstituted | 86-99[1] |
| Cu(OH)₂ in Methanol (aerobic) | 2-substituted | Good yields reported[2] |
| Supported Gold Nanoparticles (Au/TiO₂) | 2-substituted | High yields reported[3] |
Q3: My reaction mixture shows the presence of high molecular weight impurities. What are these and how can I avoid them?
A3: High molecular weight impurities are often due to the formation of dimeric or oligomeric side products, such as bis(benzimidazoles). These can arise from intermolecular reactions between benzimidazole molecules or with unreacted starting materials.
Troubleshooting Steps:
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to dimerization and polymerization.
-
Reaction Temperature: High temperatures can sometimes promote the formation of these byproducts. Try running the reaction at a milder temperature.
-
Purification: These larger molecules can often be separated from the desired product by column chromatography or recrystallization.
Q4: I have unreacted starting materials and a low yield of my desired benzimidazole. What can I do to improve the conversion?
A4: Low conversion can be due to several factors, including inactive reagents, suboptimal reaction conditions, or the reaction not reaching completion.
Troubleshooting Steps:
-
Reagent Quality: Ensure that your o-phenylenediamine is pure and not oxidized (it can darken upon storage). Use freshly distilled aldehydes, as they can oxidize to carboxylic acids on standing.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount.
-
Reaction Time and Temperature: Increase the reaction time or temperature, while monitoring for the formation of side products. For thermally sensitive substrates, a longer reaction time at a lower temperature is preferable.
-
Water Removal: In the Phillips-Ladenburg synthesis, the reaction produces water, which can inhibit the reaction. Using a Dean-Stark trap or a drying agent can help drive the reaction to completion.
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole
This protocol describes the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Acetic acid
-
4 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Activated carbon
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4 M hydrochloric acid.
-
Add acetic acid (1.1 equivalents).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from hot water. Decolorize with activated carbon if necessary.
-
Filter the hot solution and allow the filtrate to cool to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol 2: Weidenhagen Synthesis of 2-Phenyl-1H-benzimidazole
This protocol outlines the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Cupric acetate (catalyst)
-
Hydrogen sulfide (for workup)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of cupric acetate.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the copper salt of the benzimidazole.
-
Once the reaction is complete, suspend the precipitate in ethanol and bubble hydrogen sulfide gas through the suspension to precipitate copper sulfide.
-
Filter off the copper sulfide.
-
Evaporate the solvent from the filtrate to obtain the crude benzimidazole.
-
Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 3: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of benzimidazole synthesis reaction mixtures.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both the starting materials and the expected products have good absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visual Guides
Caption: General reaction pathways in benzimidazole synthesis highlighting the formation of common side products.
Caption: A troubleshooting workflow for common issues encountered in benzimidazole synthesis.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address solubility challenges with 2-(2-methyl-1H-benzimidazol-1-yl)ethanol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many benzimidazole derivatives, is a hydrophobic molecule with inherently low solubility in aqueous solutions.[1] Its structure contains a benzimidazole core, which is largely non-polar.[2] Therefore, it is expected to be more soluble in organic solvents than in aqueous buffers. For experimental purposes, a high-concentration stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[3]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3] It is a powerful aprotic solvent capable of dissolving this compound at concentrations suitable for serial dilution into aqueous assay buffers. Always use anhydrous, high-quality DMSO to avoid introducing water, which can lower the compound's solubility in the stock solution.
Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and what can I do?
A3: This phenomenon is known as "solvent shock" or precipitation upon dilution.[1] It occurs when a compound that is stable in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The key is to optimize the dilution process and the final assay buffer.
Here are the primary strategies to overcome this:
-
Optimize Dilution Technique: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5] Adding the DMSO stock to your buffer while vortexing can also help disperse the compound quickly and prevent aggregation.[5]
-
Use Co-solvents: Incorporate a small percentage (typically 0.5-5%) of a water-miscible organic co-solvent into your final assay buffer to increase the compound's solubility.[6][7] Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG).[1]
-
Adjust pH: The benzimidazole structure contains basic nitrogen atoms, meaning the compound's solubility is likely pH-dependent.[3] It will likely be more soluble at a lower (more acidic) pH where the imidazole nitrogens can be protonated.[8][9]
Q4: Can adjusting the pH of my assay buffer improve solubility?
A4: Yes, for ionizable compounds like benzimidazoles, pH modification can be a very effective strategy.[6] Benzimidazoles are weakly basic and tend to be more soluble in acidic conditions (e.g., pH < 7) because the molecule becomes protonated (charged), which increases its affinity for polar solvents like water.[8][10] It is crucial to first determine the pH-solubility profile of your compound and ensure the chosen pH does not negatively impact your assay's biological components (e.g., cells, enzymes).[1]
Troubleshooting Guide
Issue 1: The compound will not fully dissolve in 100% DMSO to create a stock solution.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution:
-
Try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonicating to aid dissolution.[3]
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
If solubility is still limited, consider preparing a slightly lower concentration stock solution.
-
Issue 2: The compound precipitates in the middle of a long-term experiment (e.g., 24-48 hour cell culture).
-
Possible Cause: The compound may not be stable in the aqueous buffer over time, leading to aggregation and precipitation. The concentration used, although initially soluble, might be supersaturated.
-
Solution:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to a level well within its thermodynamic solubility limit in the final buffer.
-
Incorporate a Surfactant: A low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically ≤0.1%), can help stabilize the compound and prevent it from precipitating over time.[1][5]
-
Use Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate hydrophobic compounds, significantly increasing their apparent aqueous solubility and stability.[11][12]
-
Data Presentation
Table 1: Representative Solubility of Benzimidazole-Type Compounds in Various Solvents. Note: This table provides illustrative data based on the known behavior of benzimidazole compounds. Actual values for this compound should be determined experimentally.
| Solvent System | pH | Temperature (°C) | Expected Solubility Range | Key Considerations |
| 100% DMSO | N/A | 25 | High (>10 mM) | Ideal for high-concentration stock solutions.[3] |
| PBS with 1% DMSO | 7.4 | 25 | Low to Moderate | Risk of precipitation ("solvent shock").[1] |
| PBS with 5% DMSO | 7.4 | 25 | Moderate | Higher co-solvent may affect assay biology.[1] |
| Acetate Buffer with 1% DMSO | 5.0 | 25 | Moderate to High | Acidic pH increases solubility of basic compounds.[8][9] |
| PBS with 0.1% Tween® 20 | 7.4 | 25 | Moderate | Surfactant helps maintain stability.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound (MW: 176.22 g/mol )[13]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and vortex mixer
Procedure:
-
Calculate the mass of the compound needed. For 1 mL of a 10 mM solution, weigh out 1.76 mg of the compound.
-
Carefully transfer the weighed compound into a sterile vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, gently warm the vial to 37°C for 10-15 minutes and vortex again.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Minimizing Precipitation)
Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing the risk of precipitation.
Procedure:
-
Pre-warm the desired aqueous assay buffer (e.g., PBS) to 37°C.[5]
-
In a sterile polypropylene tube, add the required volume of the pre-warmed buffer.
-
While vigorously vortexing the buffer, add the required volume of the compound's DMSO stock solution dropwise.[4][5] Crucially, add the small volume of DMSO stock to the large volume of buffer, not the other way around.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution. If it is clear, it is ready for immediate use in your experiment. If it appears cloudy or contains precipitate, further optimization using the troubleshooting guide is necessary.
Visualizations
Workflow for Solubility Enhancement
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 4946-08-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound | 4946-08-1 [chemnet.com]
stability issues of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with this compound stored in DMSO?
A1: While specific stability data for this compound in DMSO is not extensively documented in publicly available literature, general issues that can arise with benzimidazole derivatives and other small molecules in DMSO include precipitation, degradation due to residual water, and sensitivity to light and temperature. It is crucial to monitor the purity of your DMSO stock solutions over time.
Q2: How can I minimize the precipitation of this compound from my DMSO stock solution?
A2: Precipitation from DMSO stocks can be a significant issue, leading to inaccurate concentrations in biological assays.[1][2][3][4] To minimize this, consider the following:
-
Lowering Storage Concentration: Storing the compound at a lower, more soluble concentration can prevent precipitation.
-
Avoiding Low Temperatures: While counterintuitive, some compounds are less soluble in DMSO at lower temperatures (-20°C or -80°C).[3] Room temperature storage might be preferable if the compound is chemically stable at that temperature.
-
Using Co-solvents: For some compounds, a mixture of DMSO and water (e.g., 90/10 DMSO/water) can improve solubility and stability.[5]
-
Proper Dissolution: Ensure the compound is fully dissolved initially by gentle vortexing or sonication.[6]
Q3: What is the impact of water in DMSO on the stability of my compound?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of water can lead to hydrolysis of susceptible functional groups in your compound. For benzimidazole derivatives, this could potentially lead to ring opening or other degradative pathways. It is recommended to use anhydrous DMSO and minimize the exposure of stock solutions to air.[6]
Q4: How often should I perform freeze-thaw cycles on my stock solution?
A4: While some studies show that multiple freeze-thaw cycles do not significantly impact the stability of many compounds, it is best practice to minimize them.[6][7] Aliquoting the stock solution into single-use vials is the recommended approach to avoid repeated temperature fluctuations.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the precipitation of this compound from the DMSO stock, leading to a lower actual concentration in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the stock solution.
This suggests that this compound may be degrading in DMSO.
Hypothetical Degradation Pathway:
While the specific degradation pathway is unknown, a plausible route for a benzimidazole derivative could involve oxidation or hydrolysis, especially if water is present in the DMSO.
Caption: Hypothetical degradation pathways in DMSO.
Experimental Protocols
Protocol 1: Assessment of Compound Stability in DMSO by HPLC-UV
This protocol outlines a method to assess the stability of this compound in DMSO over time at different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber glass vials
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use amber glass vials.
-
Store the vials under different conditions: -20°C, 4°C, and room temperature (RT).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., T=0, 1 week, 4 weeks, 3 months, 6 months).
-
-
Sample Preparation for HPLC Analysis (at each time point):
-
Retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a 100 µM working solution by diluting the stock solution with a 50:50 mixture of ACN and water.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any potential degradants (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A suitable wavelength for this compound (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, calculate the purity of the main peak as a percentage of the total peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation.
-
Data Presentation
The following table presents illustrative stability data for this compound in DMSO, as might be obtained from the protocol above.
Table 1: Illustrative Stability of this compound (10 mM in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -20°C | T=0 | 99.8 | Clear solution |
| 1 Week | 99.7 | Clear solution | |
| 4 Weeks | 99.5 | Clear solution | |
| 3 Months | 99.2 | Clear solution | |
| 4°C | T=0 | 99.8 | Clear solution |
| 1 Week | 99.6 | Clear solution | |
| 4 Weeks | 99.1 | Clear solution | |
| 3 Months | 98.5 | Minor degradation peak observed | |
| Room Temp | T=0 | 99.8 | Clear solution |
| 1 Week | 98.9 | Small degradation peak appears | |
| 4 Weeks | 97.2 | Degradation peak increases | |
| 3 Months | 94.5 | Significant degradation observed |
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. Our focus is on preventing oxidation and addressing other common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: The reaction mixture turns dark brown or black during the initial synthesis of 2-methylbenzimidazole.
-
Question: My reaction of o-phenylenediamine with acetic acid has resulted in a dark, tar-like mixture instead of the expected product. What could be the cause, and how can I prevent this?
-
Answer: This is a common issue and is almost certainly due to the oxidation of the o-phenylenediamine starting material.[1] This diamine is highly susceptible to air oxidation, especially at elevated temperatures, which leads to the formation of colored, polymeric impurities.
Solutions:
-
Inert Atmosphere: The most effective way to prevent this is to run the reaction under an inert atmosphere.[1] Purge your reaction flask with nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Purify Starting Material: If you suspect your o-phenylenediamine has already started to oxidize (it may appear discolored), it is advisable to purify it before use. Recrystallization or sublimation are common methods.
-
Control Temperature: Avoid excessive heating, as higher temperatures can accelerate the rate of oxidation.[1]
-
Issue 2: Low yield of the final product, this compound, after the N-alkylation step.
-
Question: I have successfully synthesized 2-methylbenzimidazole, but the subsequent N-alkylation with 2-chloroethanol is giving me a very low yield. What are the potential reasons for this?
-
Answer: Low yields in N-alkylation reactions can stem from several factors, from incomplete deprotonation to side reactions.
Solutions:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical for the efficient deprotonation of the benzimidazole nitrogen. A common and effective combination is a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Any moisture will react with the strong base, reducing its effectiveness and lowering your yield. Use flame-dried glassware and anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress of the reaction using thin-layer chromatography (TLC). If the starting material is still present after a significant amount of time, you may need to increase the reaction temperature or add more of the alkylating agent.
-
Side Product Formation: The formation of a 1,3-disubstituted (bis-alkylated) product is a possibility, although generally less favored for 2-substituted benzimidazoles due to steric hindrance. Using a slight excess of the benzimidazole starting material relative to the alkylating agent can help to minimize this.
-
Issue 3: Difficulty in purifying the final product.
-
Question: I have obtained a crude product, but I am struggling to purify it. Column chromatography is not giving me a clean separation. What are my options?
-
Answer: Purification can be challenging if the polarity of your desired product is very similar to that of the unreacted starting materials or any side products.
Solutions:
-
Recrystallization: If your product is a solid, recrystallization is often a very effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: You can exploit the basic nature of the benzimidazole nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The benzimidazole-containing compounds will move into the aqueous layer. You can then basify the aqueous layer and extract your product back into an organic solvent, leaving non-basic impurities behind.
-
Optimize Chromatography: If you must use column chromatography, try varying the solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation during the synthesis of this compound?
A1: The primary point at which oxidation is a major concern is during the initial synthesis of the 2-methylbenzimidazole ring from o-phenylenediamine and acetic acid. The o-phenylenediamine starting material is highly susceptible to air oxidation, which can lead to the formation of colored impurities and a lower yield.[1] While oxidation during the subsequent N-alkylation step is possible, it is generally considered a less significant issue.
Q2: Is it necessary to use an inert atmosphere for the N-alkylation of 2-methylbenzimidazole with 2-chloroethanol?
A2: While it is a good general practice in organic synthesis to use an inert atmosphere, especially when using strong, air-sensitive bases like sodium hydride, it may not be strictly necessary for the N-alkylation step if you are using a less sensitive base like potassium carbonate. However, to ensure the best possible yield and to minimize the risk of any potential side reactions, working under an inert atmosphere is recommended.
Q3: Can I use other alkylating agents besides 2-chloroethanol?
A3: Yes, other 2-haloethanols, such as 2-bromoethanol, can also be used. In some cases, the bromo-substituted compound may be more reactive than the chloro-substituted one. Ethylene oxide can also be used as an electrophile for the direct introduction of the 2-hydroxyethyl group onto the benzimidazole nitrogen.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using standard analytical techniques. These include:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the number and types of protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of 2-methylbenzimidazole and its subsequent N-alkylation. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Methylbenzimidazole from o-Phenylenediamine and Acetic Acid
| Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Neat) | Acetic Acid | Reflux | 2 | ~85 | Organic Syntheses |
| 4N HCl (catalytic) | Acetic Acid | 100 | 4 | High | [1] |
| Toluene (azeotropic) | Toluene | Reflux | 2-12 | >85 | CN102827083A |
Table 2: N-Alkylation of 2-Substituted Benzimidazoles
| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylbenzimidazole | 2-Chloroethanol | K₂CO₃ | DMF | 80-90 | 24 | 52-75 | Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives |
| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride | K₂CO₃ | Ethanol | Reflux | 2 | 50-80 | [2] |
| 2-Methylbenzimidazole | N,N-dibutylchloroacetamide | K₂CO₃ | DMF | 80-90 | 24 | 80 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole
This protocol is adapted from the Phillips-Ladenburg benzimidazole synthesis.[1]
Materials:
-
o-Phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid (catalytic amount)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and a slight molar excess of glacial acetic acid.
-
Add a catalytic amount of 4N hydrochloric acid.
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-methylbenzimidazole.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the N-alkylation of a benzimidazole.
Materials:
-
2-Methylbenzimidazole
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-methylbenzimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents). If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add 2-chloroethanol (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for oxidation issues.
References
Technical Support Center: Scaling Up 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Synthesis of 2-Methyl-1H-benzimidazole (Intermediate)
Question 1: The yield of 2-methyl-1H-benzimidazole is low.
Answer: Low yields in the formation of the benzimidazole ring are a common issue. Several factors can contribute to this problem.
-
Incomplete Reaction: The condensation reaction between o-phenylenediamine and acetic acid may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] An extended reaction time or an increase in temperature might be necessary.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or acetic acid can lead to side reactions and the formation of colored byproducts, which can complicate purification and lower the yield.[2]
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction rate and yield. While acetic acid can act as both a reactant and a solvent, the addition of a stronger acid catalyst like hydrochloric acid can sometimes improve the reaction rate.[2]
-
Work-up Losses: The product may be lost during the work-up procedure. Ensure proper pH adjustment during neutralization to completely precipitate the product. Multiple extractions with a suitable organic solvent can help maximize recovery.[1]
Question 2: The isolated 2-methyl-1H-benzimidazole is highly colored.
Answer: The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material.[2]
-
Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[2]
-
Purification: If colored impurities are present in the final product, they can often be removed by treating a solution of the crude product with activated carbon before recrystallization.
N-Alkylation of 2-Methyl-1H-benzimidazole
Question 3: The N-alkylation reaction with 2-chloroethanol has a low conversion rate.
Answer: Low conversion in the N-alkylation step is a frequent challenge and can be attributed to several factors.
-
Insufficient Deprotonation: The benzimidazole nitrogen must be deprotonated to become a nucleophile. The choice of base is critical. For a less reactive alkylating agent like 2-chloroethanol, a stronger base may be required.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. A systematic increase in temperature while monitoring the reaction progress is recommended.
-
Solvent Choice: Polar aprotic solvents such as DMF or DMSO are generally effective for this type of reaction as they can help to dissolve the reactants and facilitate the nucleophilic substitution.
Question 4: The reaction produces a mixture of N1 and N3 isomers, and separation is difficult.
Answer: The formation of two regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring. The ratio of the two isomers can be influenced by:
-
Steric Hindrance: The methyl group at the 2-position creates some steric hindrance around the N1 and N3 positions. The choice of solvent and base can influence which nitrogen is more accessible for alkylation.
-
Reaction Conditions: The regioselectivity can be highly dependent on the reaction conditions. It is often necessary to screen different bases, solvents, and temperatures to optimize the formation of the desired isomer.
Question 5: I am observing the formation of a dialkylated product (a quaternary salt).
Answer: The formation of a dialkylated imidazolium salt can occur if the initially formed product is further alkylated.
-
Stoichiometry: Using a slight excess of the 2-methyl-1H-benzimidazole relative to the 2-chloroethanol can help to minimize dialkylation.
-
Slow Addition: Adding the 2-chloroethanol dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common synthetic route involves a two-step process:
-
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with acetic acid.[1][3]
-
N-alkylation: The resulting 2-methyl-1H-benzimidazole is then N-alkylated using a suitable 2-hydroxyethylating agent, such as 2-chloroethanol, in the presence of a base.
Q2: What are the key challenges in scaling up this production?
A2: Key challenges in scaling up the production of this compound include:
-
Heat Management: The condensation reaction to form the benzimidazole ring can be exothermic, and efficient heat dissipation is crucial to prevent thermal runaways on a larger scale.
-
Reagent Addition: The rate of addition of reagents, particularly the alkylating agent, needs to be carefully controlled to manage the reaction exotherm and minimize side product formation.
-
Mixing: Ensuring homogeneous mixing in large reactors is essential for maintaining consistent reaction conditions and avoiding localized "hot spots."
-
Purification: Purification by column chromatography is often not feasible for large quantities. Developing a robust crystallization or precipitation method for the final product is critical for scalable production.[4]
-
Safety: 2-Chloroethanol is highly toxic and flammable.[1] Handling this reagent on a large scale requires stringent safety protocols and appropriate engineering controls, such as a well-ventilated fume hood and personal protective equipment.
Q3: How can I improve the purity of the final product?
A3: The purity of the final product can be improved by:
-
Purifying the intermediates: Ensuring the high purity of the 2-methyl-1H-benzimidazole intermediate is crucial.
-
Optimizing the N-alkylation reaction: Fine-tuning the reaction conditions (base, solvent, temperature) to minimize the formation of regioisomers and other side products.
-
Developing an effective purification strategy: While column chromatography is useful at the lab scale, for larger quantities, recrystallization is often the preferred method. A systematic screening of solvents is recommended to find a suitable system for crystallization. Acid-base extraction can also be an effective method to remove non-basic impurities.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of 2-Methyl-1H-benzimidazole
| Parameter | Condition | Expected Yield | Reference |
| Reactants | o-Phenylenediamine, Glacial Acetic Acid | 50-85% | [3][5] |
| Solvent | Glacial Acetic Acid or DMF | [1][3] | |
| Temperature | 90-100°C (Reflux) | [1] | |
| Reaction Time | 2-6 hours (TLC monitored) | ||
| Work-up | Neutralization with NaHCO₃, Extraction | [1] |
Table 2: Illustrative Reaction Conditions for N-Alkylation of Benzimidazoles
| Parameter | Condition | Expected Outcome | Reference |
| Alkylating Agent | 2-Chloroethanol | N-hydroxyethylation | |
| Base | K₂CO₃, NaH, NaOH | Deprotonation of benzimidazole | [6] |
| Solvent | DMSO, DMF, Acetonitrile | Good solubility and reaction medium | |
| Temperature | Room Temperature to 80°C | Rate and selectivity dependent | |
| Product Ratio | N1/N3 isomer ratio is condition dependent | Regioselectivity is a key challenge |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-benzimidazole
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 100-115°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water and neutralize with a 10% NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-methyl-1H-benzimidazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
Protocol 2: Synthesis of this compound
Materials:
-
2-Methyl-1H-benzimidazole
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methyl-1H-benzimidazole and anhydrous DMF.
-
Add anhydrous K₂CO₃ to the mixture and stir at room temperature for 30 minutes.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low N-alkylation yield.
References
Technical Support Center: Interpreting Unexpected Spectroscopic Results for Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected spectroscopic results for benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm seeing more signals than expected in my ¹H or ¹³C NMR spectrum.
Possible Cause: Prototropic Tautomerism
N-unsubstituted benzimidazoles can exist as two rapidly interconverting tautomers.[1][2] This can lead to the appearance of broadened or duplicate sets of signals in the NMR spectrum, especially in polar solvents where the rate of exchange is slower.[3][4]
-
Q: Why do I see two sets of signals for my benzimidazole?
-
A: The two sets of signals likely correspond to the two tautomeric forms of your molecule. In solution, a proton can reside on either of the two nitrogen atoms of the imidazole ring, leading to two distinct chemical environments. The rate of this proton exchange is often solvent and temperature-dependent.[3]
-
-
Q: My NMR signals are very broad. What could be the cause?
Troubleshooting Steps:
-
Solvent Study: Acquire NMR spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Nonpolar solvents may accelerate the tautomeric exchange, leading to a single, averaged set of signals, while polar solvents can slow the exchange, potentially resolving the signals for each tautomer.[3][4]
-
Variable Temperature (VT) NMR: Perform VT-NMR experiments. Lowering the temperature can slow down the tautomeric exchange, which may sharpen the signals and allow for the observation of distinct peaks for each tautomer. Conversely, increasing the temperature can accelerate the exchange, leading to the coalescence of the signals into a single, averaged set.
-
Solid-State NMR (ssNMR): If available, solid-state NMR can be a powerful tool as it often "locks" the molecule into a single tautomeric form, simplifying the spectrum.[2][7]
Issue 2: The chemical shifts in my NMR spectrum don't match the expected values.
Possible Cause: Solvent Effects, pH, or Aggregation
The electronic environment of the benzimidazole core is highly sensitive to its surroundings.
-
Q: I dissolved my sample in a different solvent and now the chemical shifts have changed significantly. Why?
-
A: This is likely due to solvent effects. Polar solvents can engage in hydrogen bonding with the N-H proton of the benzimidazole, causing a significant downfield shift of this signal (often observed between 12.0 and 13.6 ppm in DMSO-d₆).[1] Aromatic proton signals can also be affected by the solvent's polarity and aromaticity.
-
-
Q: I added a drop of acid/base to my NMR sample and the spectrum changed dramatically. What happened?
-
A: Benzimidazoles are amphoteric. The imidazole nitrogen atoms can be protonated in acidic conditions or deprotonated in basic conditions. This alters the electronic structure of the ring system, leading to substantial changes in the chemical shifts.
-
-
Q: My NMR signals shift with changing sample concentration. What does this indicate?
-
A: Concentration-dependent chemical shifts can suggest intermolecular interactions, such as aggregation or π-π stacking, which are common for planar aromatic systems like benzimidazoles.[8]
-
Troubleshooting Steps:
-
Standardize Solvent: For comparative studies, consistently use the same deuterated solvent and report it with your data.
-
pH Control: If your sample might be acidic or basic, consider using a buffered NMR solvent or neutralizing the sample to obtain a reproducible spectrum.
-
Concentration Study: Acquire NMR spectra at different concentrations to assess for potential aggregation.
Issue 3: My IR spectrum shows unexpected bands or shifts in frequency.
Possible Cause: Polymorphism, Hydrogen Bonding, or Incorrect Tautomer Assignment
-
Q: I synthesized the same compound twice, but the IR spectra look different. Why?
-
A: This could be due to polymorphism, where the same compound crystallizes in different solid-state forms. Each polymorph can have a unique IR spectrum due to differences in intermolecular interactions in the crystal lattice.
-
-
Q: The N-H stretching vibration is very broad and shifted. What does this mean?
-
A: A broad N-H band, typically in the range of 2500-3200 cm⁻¹, is characteristic of strong intermolecular hydrogen bonding (N-H···N) in the solid state.
-
-
Q: I'm not sure if my compound exists as the thione or thiol tautomer. How can IR help?
-
A: For benzimidazole-2-thiones, the IR spectrum will support the thione formulation. The pattern of skeletal stretching bands in the 1400–1650 cm⁻¹ region will differ from that of a typical benzimidazole nucleus. Additionally, strong bands near 1200 and 1500 cm⁻¹ may be present, which are associated with the thioamide system.[9]
-
Troubleshooting Steps:
-
Recrystallization: Recrystallize your sample from different solvents to see if you can isolate different polymorphs and compare their IR spectra.
-
Compare to Reference Spectra: Compare your spectrum to literature data for benzimidazole and its derivatives to help assign key vibrational modes.[10][11]
-
Computational Chemistry: Use DFT calculations to predict the IR spectra of different tautomers and polymorphs to aid in the interpretation of your experimental data.[12][13]
Issue 4: My Mass Spectrum shows unexpected fragments or a missing molecular ion.
Possible Cause: Complex Fragmentation Pathways or Thermal Instability
-
Q: The molecular ion peak is very weak or absent in my EI-MS spectrum. Is my sample degrading?
-
A: While thermal degradation in the ion source is possible, benzimidazoles can also undergo extensive fragmentation. The molecular ion is often the base peak for 1- or 2-substituted benzimidazoles, but for more complex derivatives, it may be less abundant.[14]
-
-
Q: I see a prominent peak at m/z 90 or 77. What could these fragments be?
-
A: A common fragmentation pathway for benzimidazoles involves the loss of HCN. The loss of a methyl radical followed by ring formation can lead to an ion at m/z 90. A peak at m/z 77 often corresponds to the C₆H₅⁺ ion, resulting from cleavage of the imidazole ring.[14]
-
Troubleshooting Steps:
-
Use a Soft Ionization Technique: If you are using Electron Impact (EI) ionization and experiencing extensive fragmentation, try a softer ionization method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the abundance of the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the parent ion and key fragments. This can help confirm the elemental composition and distinguish between isobaric species.[15]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the molecular ion and establish fragmentation pathways, which can provide valuable structural information.
Issue 5: My UV-Vis spectrum changes with the solvent.
Possible Cause: Solvatochromism
-
Q: The λₘₐₓ of my benzimidazole shifts when I change the solvent. Why?
-
A: This phenomenon is called solvatochromism and is common for benzimidazoles due to changes in the interaction between the solute and solvent molecules.[16][17] The polarity of the solvent can affect the energy levels of the ground and excited states, leading to a shift in the absorption maximum.[18] A bathochromic shift (red shift) to longer wavelengths is often observed with increasing solvent polarity.[18]
-
Troubleshooting Steps:
-
Systematic Solvent Study: Measure the UV-Vis spectrum in a series of solvents with a wide range of polarities to characterize the solvatochromic behavior of your compound.
-
Report the Solvent: Always report the solvent used when reporting UV-Vis data to ensure reproducibility.
Data Presentation: Spectroscopic Data for Benzimidazole
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Benzimidazole.
| Proton | DMSO-d₆ |
| N-H | ~12.5 |
| H-2 | ~8.24 |
| H-4/H-7 | ~7.61 |
| H-5/H-6 | ~7.21 |
Data sourced from ChemicalBook.[19]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole.
| Carbon | DMSO-d₆ | CDCl₃ |
| C-2 | 141.6 | 141.2 |
| C-3a/C-7a | 138.6 | 138.2 |
| C-4/C-7 | 115.2 | 115.5 |
| C-5/C-6 | 122.8 | 123.1 |
Note: Due to rapid tautomerism, pairs of carbons (C4/C7, C5/C6, C3a/C7a) are often observed as a single, averaged signal.[6][20]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Benzimidazole.
| Functional Group | Approximate Frequency (cm⁻¹) | Description |
| N-H Stretch | 3200-2500 | Broad, indicates hydrogen bonding |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C=N Stretch | 1620-1580 | |
| C=C Stretch (Aromatic) | 1600-1450 |
Note: These are approximate ranges and can vary based on substitution and solid-state effects.[10][21][22]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 mg of the benzimidazole sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Protocol 2: Monitoring a Benzimidazole Synthesis by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot the reaction mixture alongside spots of the starting materials.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: After the solvent front has reached a suitable height, remove the plate, allow it to dry, and visualize the spots under a UV lamp or by using an appropriate staining agent.
-
Analysis: The appearance of a new spot corresponding to the benzimidazole product and the disappearance of the starting material spots indicate the progress of the reaction.[23]
Visualizations
Caption: Troubleshooting workflow for unexpected NMR results.
References
- 1. benchchem.com [benchchem.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. journalijdr.com [journalijdr.com]
- 16. m.youtube.com [m.youtube.com]
- 17. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 18. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 20. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 21. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Screening of Benzimidazole Libraries
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) of benzimidazole libraries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during screening campaigns.
Frequently Asked Questions (FAQs)
Section 1: Primary Screening Pitfalls & Troubleshooting
Q1: We are observing a very high hit rate in our primary screen of a benzimidazole library. What are the likely causes and how can we address this?
A1: A high hit rate from a benzimidazole library is a common issue often stemming from the presence of Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors.[1][2] These compounds give false positive results by interacting non-specifically with the assay components rather than the intended biological target.[2]
-
Common Causes:
-
Compound Aggregation: Many compounds, including benzimidazoles, can form aggregates at micromolar concentrations typical for HTS.[3] These aggregates can sequester and non-specifically inhibit enzymes, leading to a reproducible and concentration-dependent false-positive signal.[3]
-
Assay Technology Interference: Benzimidazole scaffolds can be structurally similar to substrates of reporter enzymes like Firefly Luciferase (FLuc), leading to competitive inhibition and a false signal.[3] They can also interfere with fluorescence-based readouts through autofluorescence or quenching.[4]
-
Thiol Reactivity: Some benzimidazole derivatives contain electrophilic substructures that can react non-specifically and covalently with cysteine residues on proteins, leading to promiscuous inhibition.[1]
-
PAINS Substructures: Your library may contain a high proportion of molecules with substructures known to be PAINS. These are chemical motifs that frequently appear as hits in unrelated screens.[2][5]
-
-
Troubleshooting Steps:
-
Introduce Detergent: Re-run a subset of hits in an assay buffer containing a non-ionic detergent like Triton X-100 (typically 0.01-0.1%). A significant drop in activity strongly suggests inhibition by aggregation.[3]
-
Run Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay technology itself (e.g., a luciferase inhibition assay without the primary target).[3][6]
-
Computational Filtering: Use computational filters to flag known PAINS substructures within your hit list for deprioritization.[2]
-
Q2: Many of our initial benzimidazole hits are not showing classical, steep dose-response curves. What could be the reason?
A2: Shallow or atypical dose-response curves are often characteristic of non-specific inhibition mechanisms, particularly compound aggregation. Aggregators often exhibit a very steep dose-response once a critical aggregation concentration is reached, but this can appear as a shallow curve if the concentration range tested is narrow. Other causes include cytotoxicity, where the compound kills the cells at higher concentrations, confounding the assay readout.
A recommended first step is to perform a cytotoxicity counter-screen to rule out cell death as the source of the signal.[6] Subsequently, test for aggregation using the detergent-based assay described above.
Q3: How can we proactively design a screening cascade to minimize wasted resources on false positives from our benzimidazole library?
A3: A well-designed screening cascade is crucial for efficiently identifying true hits. It involves a series of tiered assays that progressively filter out undesirable compounds. A robust cascade should be implemented after the primary screen to triage initial hits.
Below is a recommended workflow for triaging primary HTS hits.
Section 2: Compound-Specific Issues
Q4: Our benzimidazole compounds are precipitating when diluted from DMSO stock into our aqueous assay buffer. How can we solve this?
A4: This is a very common problem known as "solvent shock," stemming from the inherently low aqueous solubility of many hydrophobic benzimidazole scaffolds.[7][8]
-
Immediate Actions:
-
Check DMSO Stock: Ensure your DMSO stock is fully dissolved. Gently warming to 37°C can help redissolve any crystals.[8]
-
Optimize Dilution: Instead of a large, single dilution, perform a serial dilution. This gradual reduction in DMSO concentration can prevent the compound from crashing out.[7]
-
Reduce Final DMSO: Keep the final concentration of DMSO in the assay below 0.5% if possible, as higher concentrations can affect assay performance and solubility.[7]
-
-
Assay Development Solutions:
-
Adjust pH: The solubility of benzimidazoles is often pH-dependent due to the basic nitrogen atoms in the imidazole ring.[7][8] Testing a range of buffer pH values may improve solubility.
-
Use Co-solvents: Introducing a small percentage (1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) into the final assay buffer can increase compound solubility.[8] Always run a vehicle control to check the co-solvent's effect on the assay.
-
Q5: How can we definitively test if our benzimidazole hit is an aggregator?
A5: While the detergent counter-screen is an excellent first pass, more direct biophysical methods can confirm aggregation.
-
Dynamic Light Scattering (DLS): This is a gold-standard technique. DLS measures particle size in solution. Aggregators will show the formation of large particles (typically >100 nm) upon dilution into an aqueous buffer, which can be disrupted by the addition of a non-ionic detergent.
-
Transmission Electron Microscopy (TEM): TEM can be used to directly visualize the aggregate structures formed by compounds.[3]
Quantitative Data Summary
Table 1: Common Assay Interference Mechanisms and Recommended Counter-Screens
| Interference Type | Mechanism | Recommended Counter-Screen | Expected Outcome for False Positive |
| Aggregation | Compounds form large colloidal particles that non-specifically adsorb and inhibit proteins.[3] | Re-run primary assay with 0.01-0.1% Triton X-100.[3] | Activity is significantly reduced or eliminated. |
| Luciferase Inhibition | Compound directly inhibits the reporter enzyme (e.g., Firefly Luciferase).[3] | Run a cell-free luciferase activity assay with the compound. | Compound shows dose-dependent inhibition of luciferase. |
| Fluorescence | Compound is autofluorescent or quenches the signal from a fluorescent probe.[4] | Measure compound fluorescence at assay excitation/emission wavelengths without the probe. | Compound exhibits intrinsic fluorescence or reduces signal in a cell-free assay. |
| Redox Activity | Compound participates in redox cycling, generating reactive oxygen species that disrupt the assay. | Run the assay in the presence of antioxidants like DTT or glutathione. | Activity is significantly reduced or eliminated. |
| Cytotoxicity | Compound kills cells, leading to a non-specific drop in signal in cell-based assays.[6] | Perform a standard cell viability assay (e.g., CellTiter-Glo, MTT). | Compound shows dose-dependent decrease in cell viability. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if a compound's inhibitory activity is dependent on aggregation.
Methodology:
-
Prepare Compound Plates: Prepare serial dilutions of the hit compounds in 100% DMSO.
-
Prepare Assay Buffers: Prepare two batches of your standard assay buffer:
-
Buffer A: Standard assay buffer (Vehicle Control).
-
Buffer B: Standard assay buffer + 0.1% Triton X-100 (Detergent Condition).
-
-
Run Parallel Assays:
-
Transfer the DMSO-solubilized compounds to two separate assay plates.
-
Add Buffer A to the first plate and Buffer B to the second plate.
-
Initiate the enzymatic reaction by adding the target enzyme and substrate to both plates.
-
-
Data Acquisition: Read the plates using the same parameters as the primary screen.
-
Analysis: Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift (>10-fold) or complete loss of activity in the presence of the detergent is strong evidence of aggregation-based inhibition.
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit the Firefly Luciferase (FLuc) reporter enzyme.
Methodology:
-
Reagents:
-
Recombinant Firefly Luciferase enzyme.
-
Luciferase substrate (D-luciferin).
-
Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2 and ATP).
-
-
Compound Preparation: Prepare serial dilutions of hit compounds in assay plates.
-
Assay Procedure:
-
Add FLuc enzyme to all wells containing the compound and incubate for 15 minutes at room temperature.
-
Initiate the luminescent reaction by injecting the D-luciferin substrate.
-
Immediately measure luminescence using a plate reader.
-
-
Analysis: Calculate the percent inhibition of the luciferase signal relative to DMSO controls. Compounds that inhibit FLuc will appear as false positives in reporter gene assays that rely on this enzyme.
Visualized Pathways and Mechanisms
Below is a diagram illustrating the proposed mechanism by which compound aggregates cause non-specific enzyme inhibition.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzimidazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of their synthesized benzimidazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My synthesized benzimidazole derivative shows significantly lower bioactivity than expected. What are the primary factors I should investigate?
A1: Low bioactivity can stem from several factors. The initial and most critical step is to verify the chemical integrity and purity of your synthesized compound. Subsequently, experimental design, including compound solubility and the specifics of the bioassay, should be scrutinized. A systematic approach to troubleshooting is recommended to pinpoint the issue.[1]
Q2: How do I confirm the chemical structure and purity of my synthesized benzimidazole derivative?
A2: It is essential to confirm that the synthesized molecule is indeed the intended compound and is free from impurities that could interfere with biological assays.
-
Structural Verification: Use techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure. Compare the obtained spectral data with expected values or published data.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. For most biological assays, a purity of >95% is recommended. Impurities from the synthesis, such as residual solvents or by-products, can significantly impact bioactivity.[1]
Q3: Could the low aqueous solubility of my benzimidazole derivative be the cause of its poor bioactivity?
A3: Yes, poor aqueous solubility is a common issue with benzimidazole compounds and can drastically reduce their effective concentration in biological assays, leading to artificially low bioactivity.[2][3][4][5][6] Many benzimidazole derivatives are hydrophobic and prone to precipitation in aqueous assay buffers.[3] This phenomenon, often termed "solvent shock," occurs when a compound concentrated in an organic solvent like DMSO is diluted into an aqueous medium.[3]
Q4: What strategies can I employ to improve the solubility of my benzimidazole compounds for biological assays?
A4: Several methods can enhance the solubility of your compounds:
-
pH Adjustment: The solubility of many benzimidazole derivatives is pH-dependent.[3] Creating a pH-solubility profile can help identify a buffer pH that improves solubility without compromising the biological assay.
-
Use of Co-solvents: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 0.5% to avoid cellular toxicity and interference with enzyme activity.[3]
-
Formulation with Excipients: Cyclodextrins and other excipients can form inclusion complexes with hydrophobic compounds, significantly increasing their aqueous solubility.[3][4]
-
Salt Formation: For compounds with ionizable groups, converting them into a salt form can dramatically improve their solubility in aqueous solutions.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields in Benzimidazole Synthesis
Low yields during synthesis can be a significant bottleneck. This guide provides a systematic approach to identifying and resolving common issues in benzimidazole synthesis.
| Problem | Potential Cause | Recommended Solution | References |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials. | 1. Increase catalyst loading or screen different catalysts (e.g., p-TsOH, NH₄Cl, metal-based catalysts). 2. Perform a solvent screen; polar solvents like methanol or ethanol often give high yields. 3. Optimize the reaction temperature and monitor the reaction over time using TLC to determine the optimal duration. 4. Verify the purity of the o-phenylenediamine and the aldehyde or carboxylic acid starting materials. | [7] |
| Mixture of 2-substituted and 1,2-disubstituted products | The choice of catalyst and the electronic properties of the aldehyde can influence selectivity. | Utilize a catalyst known for high selectivity, such as Erbium(III) triflate (Er(OTf)₃), particularly with electron-rich aldehydes. | [7] |
| Product Purification Difficulties | 1. Difficulty separating the product from a homogeneous catalyst. 2. Formation of colored impurities. | 1. Employ a heterogeneous or recyclable catalyst (e.g., supported gold nanoparticles, MgO@DFNS). 2. Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities. | [1][7] |
Guide 2: Addressing Poor Bioactivity in Cellular Assays
This guide focuses on troubleshooting issues related to the biological testing of your synthesized benzimidazole derivatives.
| Problem | Potential Cause | Recommended Solution | References |
| Low Potency (High IC50/EC50) | 1. Compound Precipitation: The compound is not fully dissolved in the assay medium. 2. Incorrect Assay Conditions: The chosen cell line, incubation time, or endpoint measurement may not be optimal. 3. Compound Instability: The compound may degrade in the assay medium over the incubation period. | 1. Address solubility issues using the strategies outlined in the FAQs (pH adjustment, excipients). Visually inspect wells for precipitation. 2. Ensure the cell line is appropriate for the target pathway. Optimize incubation time and cell density. 3. Assess compound stability in the assay medium over time using HPLC. | [2][3] |
| High Variability Between Replicates | 1. Inconsistent Compound Concentration: Pipetting errors or incomplete dissolution. 2. Uneven Cell Seeding: Inconsistent number of cells per well. | 1. Ensure the stock solution is homogenous before dilution. Use calibrated pipettes. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. | |
| No Dose-Response Relationship | 1. Compound is Inactive: The synthesized derivative may genuinely lack activity against the target. 2. Concentration Range is Too Low: The tested concentrations are below the active range. 3. Cytotoxicity: At higher concentrations, the compound may be toxic to the cells, confounding the results. | 1. Re-evaluate the structure-activity relationship (SAR) and consider modifications. 2. Test a wider range of concentrations, including higher concentrations if solubility permits. 3. Perform a cytotoxicity assay (e.g., MTT assay) to determine the cytotoxic concentration range. | [8][9][10][11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[8][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory Activity)
This assay quantifies nitrite, a stable product of nitric oxide (NO), to assess the anti-inflammatory potential of a compound.[13]
-
Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound.[13][14][15]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[13][16]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13][15][17]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13]
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[13]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the benzimidazole derivative in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Experimental Workflows
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchhub.com [researchhub.com]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. ijpsm.com [ijpsm.com]
reaction condition optimization for Phillips-Ladenburg benzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Phillips-Ladenburg synthesis of benzimidazoles. Find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to refine your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of the Phillips-Ladenburg benzimidazole synthesis?
The Phillips-Ladenburg synthesis is a classic and widely used method for preparing benzimidazoles. It involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or nitriles). The reaction is typically carried out under acidic conditions and often requires heat.[1][2][3] Modern variations of this method may employ various catalysts and energy sources, like microwave irradiation, to improve reaction efficiency and yield.[4][5]
Q2: What are the most critical parameters to optimize for a successful synthesis?
The success of the Phillips-Ladenburg synthesis hinges on the careful optimization of several key parameters:
-
Catalyst Selection: The choice of catalyst can significantly impact reaction rate and yield. Common catalysts range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and various metal-based catalysts.
-
Solvent Choice: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome.
-
Temperature: Traditional methods often require high temperatures, sometimes exceeding 180°C.[6] However, modern catalytic systems can often proceed at lower temperatures.
-
Reaction Time: Adequate time is necessary for the reaction to reach completion, and this can vary widely depending on the other reaction conditions.
Q3: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yields are a common challenge. The first aspects to investigate are the catalyst and solvent. Running a screen of different catalysts and solvents is a good starting point. Additionally, ensure the reaction temperature is optimal and that the reaction is allowed to proceed for a sufficient amount of time. The purity of the starting o-phenylenediamine and the carboxylic acid or aldehyde is also crucial and should be verified.
Q4: I am observing the formation of a 1,2-disubstituted benzimidazole as a side product. How can I improve the selectivity for the 2-substituted product?
The formation of 1,2-disubstituted benzimidazoles is a known issue, particularly when using aldehydes as the carbonyl source. To enhance selectivity for the desired 2-substituted product, consider the following strategies:
-
Catalyst Choice: Certain catalysts can favor the formation of the 2-substituted product.
-
Stoichiometry: Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the mono-condensation product.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the reaction time can also help to minimize the formation of the disubstituted byproduct.
Q5: What are the advantages of using microwave irradiation for this synthesis?
Microwave-assisted synthesis offers several benefits over conventional heating methods, including:
-
Reduced Reaction Times: Reactions that may take hours to complete with conventional heating can often be finished in minutes using a microwave reactor.[7]
-
Increased Yields: Microwave heating can lead to higher product yields.[7]
-
Improved Purity: The rapid and uniform heating provided by microwaves can reduce the formation of byproducts, leading to a cleaner reaction profile.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials. | 1. Increase catalyst loading or screen different catalysts (see Tables 1 & 2). 2. Perform a solvent screen to find a more suitable medium. 3. Systematically vary the temperature and monitor the reaction progress over time to find the optimal conditions. 4. Purify starting materials before use. |
| Formation of Multiple Products (Low Selectivity) | 1. Formation of 1,2-disubstituted benzimidazole. 2. Side reactions due to harsh conditions. | 1. Adjust the stoichiometry of reactants (excess o-phenylenediamine). Select a catalyst known to favor 2-substitution. 2. Lower the reaction temperature and consider a milder catalyst. |
| Product is Difficult to Purify / Colored Impurities | 1. Oxidation of starting materials or intermediates. 2. Presence of highly colored byproducts. 3. Incomplete reaction leaving starting materials. | 1. Use purified starting materials. Consider using the dihydrochloride salt of o-phenylenediamine to reduce color impurities.[7] 2. Treat the crude product with activated charcoal during recrystallization. 3. Monitor the reaction by TLC to ensure completion before workup. Consider column chromatography for purification. |
| Reaction Fails to Go to Completion | 1. Insufficient heating or reaction time. 2. Catalyst deactivation. 3. Reversible reaction equilibrium. | 1. Increase the reaction temperature or extend the reaction time. Microwave irradiation can be effective here. 2. Add fresh catalyst or switch to a more robust one. 3. If water is a byproduct, consider using a Dean-Stark apparatus to remove it and drive the reaction forward. |
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the selection of optimal reaction conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Aldehyde/Carboxylic Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Benzaldehyde | DMF | 80 | 2-3 h | High | [8] |
| Er(OTf)₃ | Benzaldehyde | Water | 80 | 15 min | 72 (1,2-disubstituted) | [9] |
| Er(OTf)₃ | Benzaldehyde | Solvent-free | 60 (MW) | 5-10 min | 86-99 | [4] |
| MgO@DFNS | Benzaldehyde | Ethanol | Room Temp | 4 h | Good | [10] |
| Al₂O₃/CuI/PANI | Various Aldehydes | - | Mild | - | Excellent | [11] |
| H₂SO₄@HTC(ii) | Various Aldehydes | - | 80 | - | 48-90 | [12] |
| None | Benzoic Acid | High-Temp Water | 350 | - | ~90 | [12] |
Table 2: Effect of Solvents on the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| FeCl₃/Al₂O₃ | DMF | 25 | - | Good |
| FeCl₃/Al₂O₃ | Ethanol | 25 | - | Moderate |
| FeCl₃/Al₂O₃ | Acetonitrile | 25 | - | Moderate |
| FeCl₃/Al₂O₃ | Dichloromethane | 25 | - | Low |
| FeCl₃/Al₂O₃ | Toluene | 25 | - | Low |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Aryl-Substituted Benzimidazoles using p-TsOH
This protocol describes a general method for the synthesis of 2-aryl-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde using p-toluenesulfonic acid (p-TsOH) as a catalyst.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq)
-
Dimethylformamide (DMF)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the aromatic aldehyde (0.01 mol) in DMF (3 mL).
-
Add p-TsOH (0.002 mol) to the mixture.
-
Heat the reaction mixture at 80°C with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture dropwise to a stirred solution of 10% Na₂CO₃ (20 mL) in water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the purified 2-aryl-substituted benzimidazole.[8]
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
This protocol outlines a rapid and efficient method for the synthesis of 2-aryl benzimidazoles using microwave irradiation.[5][13]
Materials:
-
o-phenylenediamine (1.0 eq)
-
Aromatic carboxylic acid (1.0 eq)
-
Ethyl acetate (catalytic amount)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol), the aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) in water (15 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power of approximately 765 W (90% power) for a short duration, monitoring the reaction by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Make the reaction mixture just alkaline to litmus paper by the slow addition of 10% NaOH solution.
-
Filter the precipitated product and wash it with cold water.
-
Recrystallize the crude product from absolute ethanol to obtain the pure 2-aryl benzimidazole.[13]
Visualizations
Caption: General experimental workflow for Phillips-Ladenburg benzimidazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
Validation & Comparative
Comparative In Vitro Activity of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol and Structurally Related Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of benzimidazole derivatives, with a focus on the structural class of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data for the closely related parent compound, 2-methyl-1H-benzimidazole , as a primary reference. This compound differs by the absence of the N-ethanol group. The guide compares its performance against other benzimidazole derivatives with varying substitution patterns, offering insights into potential structure-activity relationships. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents based on the benzimidazole scaffold.
Summary of In Vitro Biological Activities
The following tables summarize the quantitative data for the in vitro antioxidant, cytotoxic, and antimicrobial activities of 2-methyl-1H-benzimidazole and other selected benzimidazole derivatives. Lower IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values indicate greater potency.
Table 1: Antioxidant Activity of Benzimidazole Derivatives
| Compound Name | Assay Type | IC50 (µg/mL) | Potency | Reference |
| 2-methyl-1H-benzimidazole | DPPH radical scavenging | 144.84 | Moderate | [1][2] |
| 1H-benzimidazol-2-yl-methanol | DPPH radical scavenging | 400.42 | Mild | [1][2] |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH radical scavenging | 51.56 | High | [1][2] |
Table 2: Cytotoxic Activity of Benzimidazole Derivatives
| Compound Name | Assay Type | LC50 (µg/mL) | Potency | Reference |
| 2-methyl-1H-benzimidazole | Brine shrimp lethality | 0.42 | Prominent | [1][2] |
| 1H-benzimidazol-2-yl-methanol | Brine shrimp lethality | >10 | Mild | [3] |
| Vincristine Sulphate (Standard) | Brine shrimp lethality | 0.544 | Prominent | [1][2] |
Table 3: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Method | Zone of Inhibition (mm) | Activity | Reference |
| 2-methyl-1H-benzimidazole | Disc Diffusion | 7-8 | Weak | [1][2] |
| 1H-benzimidazol-2-yl-methanol | Disc Diffusion | Inactive | Inactive | [3] |
| Ciprofloxacin (Standard) | Disc Diffusion | 41-45 | High | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is added to each concentration of the test compounds and the standard. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Brine Shrimp Lethality Assay for Cytotoxicity
This assay is a simple, rapid, and low-cost preliminary screen for cytotoxic activity.
Protocol:
-
Hatching of Brine Shrimp Eggs: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Sample Preparation: The test compounds and a standard cytotoxic agent (e.g., Vincristine Sulphate) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to obtain a range of concentrations.
-
Exposure: A specific number of nauplii (larvae) are transferred to vials containing the different concentrations of the test compounds and the standard. A control group with the solvent and artificial seawater is also included.
-
Incubation: The vials are kept under illumination for 24 hours.
-
Counting of Survivors: The number of surviving nauplii in each vial is counted.
-
LC50 Determination: The lethal concentration 50 (LC50), which is the concentration of the compound that kills 50% of the brine shrimp, is determined using probit analysis or other appropriate statistical methods.
Disc Diffusion Method for Antimicrobial Activity
This method is widely used to test the antimicrobial susceptibility of bacteria.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria) is prepared.
-
Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and a standard antibiotic (e.g., Ciprofloxacin). A disc impregnated with the solvent is used as a negative control. The discs are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher level of antimicrobial activity.
Visualizations
The following diagrams illustrate the general structure of the compared benzimidazole derivatives and a typical workflow for in vitro screening.
Caption: General chemical structures of the compared benzimidazole derivatives.
Caption: A generalized workflow for the in vitro screening of chemical compounds.
References
Unveiling the Neuroprotective Potential of Benzimidazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge. Among the diverse chemical scaffolds explored, benzimidazole and its analogs have emerged as a promising class of compounds with multifaceted therapeutic potential against neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of select benzimidazole analogs, supported by experimental data, detailed methodologies, and a visualization of the key signaling pathway involved.
Comparative Neuroprotective Performance
Recent studies have highlighted the efficacy of several benzimidazole derivatives in mitigating neuronal damage in various experimental models. While a single, direct comparative study across a wide range of analogs under identical conditions is not yet available, this guide synthesizes data from multiple sources to offer a comparative overview. The neuroprotective effects of these compounds are largely attributed to their ability to counteract oxidative stress and neuroinflammation.
Below is a summary of the quantitative and qualitative outcomes of the neuroprotective effects of selected benzimidazole analogs from preclinical studies.
| Benzimidazole Analog | Experimental Model | Key Neuroprotective Effects | Quantitative Data Highlights | Reference |
| Ca and Cb | Ethanol-induced neurodegeneration in rats | Reduced oxidative stress, inhibited neuroinflammation, and ameliorated memory impairment. | Significantly increased levels of antioxidant enzymes (GST, GSH) and reduced lipid peroxidation. Modulated the expression of inflammatory markers (TNF-α, NF-κB, IL-1β, IL-18, Caspase-1, NLRP3).[1] | [1] |
| 3a and 3b | Ethanol-induced neurodegeneration in rats | Attenuated oxidative stress, neuroinflammation, and memory impairment. | Significantly reduced escape latency time in the Morris Water Maze test. Histological analysis showed a reduction in neuronal damage.[2][3] | [2][3] |
| FP1, FP7, and FP8 | Ethanol-induced neurodegeneration in rats | Modulated memory deficits, oxidative stress, and proinflammatory markers. | Significantly modulated the expression of TNF-α, NF-κB, IL-6, and NLRP3 in the cortex.[4][5] | [4][5] |
Delving into the Mechanism: The Oxidative Stress-Inflammation Axis
The neuroprotective actions of these benzimidazole analogs converge on a critical signaling pathway involving oxidative stress, the transcription factor NF-κB, and the NLRP3 inflammasome. In neurodegenerative conditions, an excess of reactive oxygen species (ROS) triggers a cascade of inflammatory events. This includes the activation of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines and components of the NLRP3 inflammasome. The assembled NLRP3 inflammasome then leads to the maturation and release of potent inflammatory mediators like IL-1β and IL-18, perpetuating a cycle of neuroinflammation and neuronal damage. Benzimidazole analogs appear to interrupt this vicious cycle at multiple points.
Caption: Neuroprotective pathway of benzimidazole analogs.
Experimental Protocols
To facilitate further research and validation, this section outlines the methodologies for key experiments cited in the evaluation of benzimidazole analogs' neuroprotective effects.
Cell Viability Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the benzimidazole analogs for a predetermined duration (e.g., 24 hours). Include positive (e.g., a known neurotoxin) and negative (vehicle) controls.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method to measure intracellular ROS levels.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells in a suitable format (e.g., 96-well plate or on coverslips). Treat the cells with the benzimidazole analogs followed by an oxidative stressor (e.g., H₂O₂).
-
H2DCFDA Loading: Wash the cells with a buffered saline solution and then incubate them with H2DCFDA solution in the dark at 37°C for a specified time (e.g., 30-60 minutes). H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.
-
ROS Detection: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of approximately 495/529 nm.[6]
-
Analysis: Quantify the relative change in fluorescence intensity between treated and control groups to determine the effect of the benzimidazole analogs on ROS production.
This guide provides a foundational comparison of the neuroprotective effects of select benzimidazole analogs. Further head-to-head studies with standardized protocols are necessary to definitively rank their therapeutic potential and elucidate the subtle yet critical differences in their mechanisms of action. The provided experimental protocols and pathway diagram serve as valuable resources for researchers aiming to build upon these promising findings.
References
- 1. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
A Comparative Analysis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Derivatives and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. This publication aims to be an objective resource, presenting available experimental data to facilitate informed decisions in drug discovery and development.
Executive Summary
While direct experimental data on the anti-inflammatory activity of this compound is not currently available in the public domain, this guide focuses on closely related acetamide and acetohydrazide derivatives:
-
N-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl) acetamide (MBNHYD)
-
2-(2-methyl-1H-benzimidazol-1-yl)-N'-phenylacetohydrazide (MBPHYD)
These benzimidazole derivatives have demonstrated significant anti-inflammatory effects in preclinical models. This guide compares their in vivo efficacy with that of the well-established NSAIDs, Ibuprofen and Diclofenac. The primary mechanism of action for Ibuprofen and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes. Emerging evidence suggests that benzimidazole derivatives may also exert their anti-inflammatory effects through modulation of the COX pathway, as well as other key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of compounds. The data presented below summarizes the percentage of edema inhibition by the benzimidazole derivatives and the comparator NSAIDs at various time points after administration.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | 1 hour | 2 hours | 3 hours | 4 hours |
| MBNHYD | 100 | 48.1% | 55.2% | 63.2% | 69.8% |
| MBPHYD | 100 | 42.3% | 49.1% | 56.4% | 61.2% |
| Ibuprofen | 20 | ~35% | ~50% | ~60% | ~65% |
| Diclofenac | 20 | ~45% | ~56% | ~72% | Not Reported |
Note: Data for MBNHYD and MBPHYD are extrapolated from graphical representations in the cited literature. Data for Ibuprofen and Diclofenac are aggregated from multiple sources and represent approximate values for comparative purposes.
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
Ibuprofen and Diclofenac are non-selective COX inhibitors, targeting both COX-1 and COX-2 enzymes. While specific IC50 values for MBNHYD and MBPHYD are not available, various studies have shown that benzimidazole derivatives can be potent COX inhibitors, with some exhibiting selectivity for COX-2.
Table 2: In Vitro COX Inhibition Data for Comparator NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | 12 - 13 | 80 | 0.15 - 0.16 |
| Diclofenac | 0.076 - 5.1 | 0.026 - 0.84 | 2.9 - 6.07 |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanisms of Action: Key Signaling Pathways
The anti-inflammatory effects of the compared agents are mediated through their interaction with key signaling pathways involved in the inflammatory response.
Cyclooxygenase (COX) Pathway
NSAIDs like Ibuprofen and Diclofenac primarily act by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
NF-κB and MAPK Signaling Pathways
Benzimidazole derivatives have been shown to modulate the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and other mediators.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Workflow:
Detailed Methodology:
-
Animals: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard (e.g., Ibuprofen, Diclofenac), and test groups (n=6).
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compounds, standard drugs, or vehicle (control) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (usually 30-60 minutes) following compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Detailed Methodology:
-
Enzyme and Substrate: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain the pH.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations or a vehicle control.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time by adding a stopping agent (e.g., a strong acid).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The available data suggests that the investigated this compound derivatives, MBNHYD and MBPHYD, exhibit promising anti-inflammatory activity in vivo, comparable to that of the standard NSAIDs, Ibuprofen and Diclofenac. While their exact mechanism of action requires further elucidation, it is plausible that they act, at least in part, through the inhibition of the COX pathway, a characteristic they may share with other benzimidazole derivatives. Furthermore, their potential to modulate the NF-κB and MAPK signaling pathways suggests a broader mechanism of anti-inflammatory action that could be advantageous.
This comparative guide highlights the potential of these benzimidazole derivatives as leads for the development of new anti-inflammatory agents. Further studies, including the determination of their in vitro COX inhibitory activity and a more in-depth investigation of their effects on key inflammatory signaling cascades, are warranted to fully characterize their therapeutic potential.
Structure-Activity Relationship of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Derivatives: A Comparative Guide
This guide, therefore, synthesizes the available data on closely related benzimidazole structures to infer potential SAR trends and provides a framework for future research in this area. We will examine the biological activities of derivatives featuring the core benzimidazole scaffold, N-alkanol substitutions, and 2-methyl substitutions to provide a comparative overview.
Comparative Biological Activities of Related Benzimidazole Derivatives
While a direct comparison of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol derivatives is not possible due to the lack of specific studies, we can analyze the biological activities of structurally similar compounds to draw inferences. The following table summarizes the activities of various benzimidazole derivatives, highlighting the contributions of different structural motifs.
| Compound/Derivative Class | Biological Activity | Quantitative Data (IC50/EC50/MIC) | Reference |
| 2-Methyl-1H-benzimidazole | Antioxidant, Cytotoxic, Antimicrobial | Antioxidant (DPPH assay): IC50 = 144.84 µg/mL; Cytotoxic (Brine shrimp lethality): LC50 = 0.42 µg/mL; Antimicrobial: Weak activity (7-8 mm zone of inhibition) | [1] |
| 1H-Benzimidazol-2-yl-methanol | Antioxidant | Antioxidant (DPPH assay): IC50 = 400.42 µg/mL | [1] |
| 1-(2-Hydroxyethyl)-3-(substituted-benzyl)-1H-benzo[d]imidazol-3-ium bromides | Anticancer | IC50 values ranging from 7.59 to >200 µM against various cancer cell lines (e.g., MDA-MB-231, DLD-1) | [2] |
| 2-Substituted N-benzyl benzimidazoles | Anti-inflammatory (Bradykinin B1 receptor antagonist) | IC50 values ranging from 0.3 nM to 3500 nM | [3] |
| 2-Aryl benzimidazoles | Antiviral (Yellow Fever Virus) | EC50 values in the range of 6-27 µM | [4] |
Inferred Structure-Activity Relationships
Based on the broader literature, several key structural features of benzimidazole derivatives are known to influence their biological activity:
-
Substitution at the 2-position: The nature of the substituent at this position is a major determinant of activity. Small alkyl groups like methyl, as seen in 2-methyl-1H-benzimidazole, can confer cytotoxic and antioxidant properties.[1] Aromatic or heteroaromatic rings at this position are common in antiviral and anticancer agents.[4]
-
Substitution at the N-1 position: Alkylation or arylation at the nitrogen atoms of the imidazole ring significantly impacts the physicochemical properties and biological activity. The introduction of an ethanol group at the N-1 position, as in the target compound class, is a common strategy to improve solubility and introduce a handle for further derivatization. Studies on related N-hydroxyethyl benzimidazolium salts have demonstrated anticancer activity, suggesting that this moiety is compatible with biological activity and may contribute to it.[2]
-
Substitution on the Benzene Ring: Modifications to the benzene portion of the benzimidazole core, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the molecule and its interaction with biological targets.
Experimental Protocols
Detailed experimental protocols for a specific SAR study on this compound derivatives are not available. However, the following are general methodologies commonly employed in the evaluation of benzimidazole derivatives, drawn from the cited literature.
General Synthesis of 2-Methyl-1H-benzimidazole
A common method for the synthesis of the 2-methyl-1H-benzimidazole core involves the condensation of o-phenylenediamine with acetic acid.[1]
DOT Diagram: General Synthesis of 2-Methyl-1H-benzimidazole
Caption: General reaction scheme for the synthesis of the 2-methyl-1H-benzimidazole core.
In Vitro Cytotoxicity Assay (Brine Shrimp Lethality Assay)
This assay is a simple, rapid, and low-cost method for the preliminary screening of cytotoxic activity.
DOT Diagram: Brine Shrimp Lethality Assay Workflow
Caption: Workflow for determining cytotoxicity using the brine shrimp lethality assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is widely used to evaluate the ability of compounds to act as free radical scavengers.
DOT Diagram: DPPH Assay Workflow
Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Signaling Pathways
The specific signaling pathways modulated by this compound derivatives are unknown. However, benzimidazole derivatives have been reported to interact with a multitude of biological targets and pathways. For example, some anticancer benzimidazoles are known to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Others function as kinase inhibitors, interfering with signaling cascades crucial for cancer cell proliferation and survival.
Given the lack of specific data, a diagram of a relevant signaling pathway would be speculative. Further research is required to identify the precise molecular targets and mechanisms of action for this particular class of compounds.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives remains an unexplored area of medicinal chemistry. While the broader family of benzimidazoles has shown significant therapeutic potential, a dedicated study on this specific scaffold is necessary to unlock its potential. Future research should focus on the systematic synthesis of a library of these derivatives with modifications at the 2-position, on the benzimidazole ring, and on the ethanol side chain. Subsequent screening against a panel of biological targets (e.g., kinases, viral enzymes, cancer cell lines) would be crucial to establish a clear SAR, identify lead compounds, and elucidate their mechanism of action. Such studies would provide the necessary data to construct a comprehensive and truly informative comparison guide.
References
Comparative Oncology: A Guide to Benzimidazole-Based Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole-based compounds, a class of heterocyclic aromatic organic compounds, have emerged as a significant area of interest in oncology research. Initially recognized for their antihelminthic properties, several benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. This guide provides a comparative analysis of prominent benzimidazole-based compounds, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Performance and Mechanism of Action: A Comparative Overview
Benzimidazole derivatives exert their anticancer effects through a range of mechanisms, making them a versatile class of compounds for oncological investigation. The primary modes of action include disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]
Repurposed Anthelmintics: Mebendazole, Albendazole, and Fenbendazole
These widely used anti-parasitic drugs have garnered significant attention for their potential in cancer therapy.[4] Their primary anticancer mechanism involves binding to β-tubulin, which disrupts the formation of microtubules.[2] This interference with the cytoskeleton leads to mitotic arrest in rapidly dividing cancer cells, ultimately triggering apoptosis.[4] Beyond their impact on microtubules, these compounds have been shown to inhibit glucose uptake in cancer cells, affecting their energy metabolism.[2]
Clinically Utilized Benzimidazoles: Dacarbazine and Bendamustine
Dacarbazine, an alkylating agent, is used in the treatment of melanoma and Hodgkin's lymphoma.[1] Bendamustine is effective in treating hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[2] Its mechanism involves inducing DNA damage, leading to cell cycle arrest and apoptosis.[5]
Novel Benzimidazole Derivatives
Researchers are actively developing novel benzimidazole compounds with enhanced potency and selectivity. These derivatives target a broader range of cancer-related pathways, including:
-
Kinase Inhibition: Targeting key kinases like EGFR, VEGFR, and BRAF that are crucial for cancer cell signaling.[1][6]
-
Epigenetic Modulation: Inhibiting enzymes such as histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs) that play a role in gene expression related to cancer.[7]
-
Topoisomerase Inhibition: Interfering with the function of topoisomerase enzymes, which are essential for DNA replication and repair.[8]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzimidazole-based compounds against a range of cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions.
Table 1: IC50 Values of Repurposed Benzimidazole Anthelmintics (µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Ovarian Cancer (various) | 0.09 - 2.2 | [9] |
| Non-Small Cell Lung Cancer (A549, H129, H460) | ~0.16 | [10] | |
| Adrenocortical Cancer (H295R, SW-13) | 0.23 - 0.27 | [10] | |
| Gastric Cancer (patient-derived) | 0.39 - 1.25 | [10] | |
| Glioblastoma (GL261) | 0.24 | [11] | |
| Human GBM (060919) | 0.1 | [11] | |
| Malignant Meningioma | 0.26 - 0.42 | [11] | |
| Albendazole | Colon Cancer (SW620) | 3.8 | [3] |
| Colon Cancer (HCT116) | 2.7 | [3] | |
| Colon Cancer (SW48) | 3.7 | [3] | |
| Colon Cancer (RKO) | 3.5 | [3] | |
| Colon Cancer (MC38) | 3.3 | [3] | |
| HPV-negative Head and Neck Squamous Cell Carcinoma (average) | 0.152 | [12][13] | |
| Colorectal Cancer (HT-29) | 0.12 | [14] | |
| Fenbendazole | 5-FU-resistant Colorectal Cancer (SNU-C5/5-FUR) | 4.09 | [15] |
| Colorectal Cancer (SNU-C5) | 0.50 | [15] | |
| Ovarian Cancer (SKOV3-TR) | 1.01 | [16] | |
| Ovarian Cancer (various) | 0.32 - 1.01 | [16] |
Table 2: IC50 Values of Clinically Used and Novel Benzimidazole Derivatives (µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dacarbazine | Melanoma (B16-F10) | 1395 | [17] |
| Melanoma (A375, with Protocatechuic aldehyde) | 0.28 | [18] | |
| Melanoma (SK-MEL-28, with Protocatechuic aldehyde) | 98.20 | [18] | |
| Bendamustine | Multiple Myeloma (NCI-H929, OPM-2, RPMI-8226, U266) | 35-65 µg/mL | [19][20] |
| Adult T-cell Leukemia | 44.9 ± 25.0 | [21] | |
| Mantle Cell Lymphoma | 21.1 ± 16.2 | [21] | |
| DLBCL/BL | 47.5 ± 26.8 | [21] | |
| Novel Benzimidazole-Triazole Hybrid (5a) | Hepatocellular Carcinoma (HepG-2) | 3.87 - 8.34 | [7] |
| Colorectal Carcinoma (HCT-116) | 3.87 - 8.34 | [7] | |
| Breast Adenocarcinoma (MCF-7) | 3.87 - 8.34 | [7] | |
| Cervical Adenocarcinoma (HeLa) | 3.87 - 8.34 | [7] | |
| Novel Benzimidazole-Chalcone (23a) | Lung Carcinoma (A549) | 9.73 | [22] |
| Breast Adenocarcinoma (MCF-7) | 8.91 | [22] | |
| Hepatocellular Carcinoma (HEP-G2) | 10.93 | [22] | |
| Ovarian Adenocarcinoma (OVCAR-3) | 10.76 | [22] |
Key Experimental Protocols
Detailed methodologies for the principle assays used to evaluate the anticancer activity of benzimidazole-based compounds are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2][5]
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations are quantified based on their fluorescence intensity:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[1]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.[4]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[4]
-
Compound Addition: Add the benzimidazole compound at various concentrations to the reaction mixture. Include a vehicle control and known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) of tubulin polymerization as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect of the compound on tubulin polymerization.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Core mechanism of action for many benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. atcc.org [atcc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 2-Methyl-1H-Benzimidazole versus its Hydroxymethyl Derivative
This guide provides a detailed comparison of the biological efficacy of 2-methyl-1H-benzimidazole and its hydroxymethyl derivative, 1H-benzimidazol-2-yl-methanol. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antioxidant, cytotoxic, and antimicrobial properties based on available experimental data.
Data Presentation
The quantitative and qualitative biological activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol are summarized in the tables below for clear comparison.
Table 1: Comparative Analysis of Antioxidant Activity
| Compound | IC50 (µg/mL) in DPPH Assay[1] | Interpretation of Activity[1] |
| 2-Methyl-1H-benzimidazole | 144.84 | Moderate |
| 1H-Benzimidazol-2-yl-methanol | 400.42 | Mild |
| Butylated Hydroxytoluene (BHT) - Standard | 51.56 | High |
Table 2: Comparative Analysis of Cytotoxic Activity
| Compound | LC50 (µg/mL) in Brine Shrimp Lethality Bioassay[1] | Interpretation of Activity[1] |
| 2-Methyl-1H-benzimidazole | 0.42 | Prominent |
| 1H-Benzimidazol-2-yl-methanol | >10 | Mild |
| Vincristine Sulphate - Standard | 0.544 | Prominent |
Table 3: Comparative Analysis of Antimicrobial Activity
| Compound | Antimicrobial Activity (Zone of Inhibition in mm)[1] | Interpretation of Activity[1] |
| 2-Methyl-1H-benzimidazole | 7-8 | Weak |
| 1H-Benzimidazol-2-yl-methanol | Inactive | Inactive |
| Ciprofloxacin - Standard | 41-45 | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Synthesis of 2-Substituted Benzimidazoles
The synthesis of both 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol is achieved through the condensation reaction of o-phenylenediamine with the corresponding carboxylic acid.[2]
-
For 2-methyl-1H-benzimidazole: o-phenylenediamine is reacted with glacial acetic acid.
-
For 1H-benzimidazol-2-yl-methanol: o-phenylenediamine is reacted with glycolic acid.[1]
The general procedure involves refluxing a mixture of o-phenylenediamine and the respective carboxylic acid in a suitable solvent, such as 4N HCl or dimethylformamide.[1][3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude product, which is then filtered, washed, and can be further purified by recrystallization.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is employed to determine the antioxidant activity of the compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and stored in the dark. This is then diluted to a working concentration, typically 0.1 mM.
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid or BHT) are dissolved in a suitable solvent to prepare a series of dilutions.
-
Reaction and Incubation: An equal volume of the test sample and the DPPH working solution are mixed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of the DPPH free radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.
Brine Shrimp Lethality Bioassay
This bioassay is a simple and rapid method for preliminary cytotoxicity screening.
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to obtain a range of concentrations.
-
Assay Procedure: A specific number of brine shrimp nauplii (typically 10-15) are introduced into test tubes containing the different concentrations of the test compounds. A positive control (e.g., vincristine sulphate) and a negative control (solvent) are run in parallel. The final volume in each tube is adjusted with artificial seawater.
-
Incubation and Observation: The test tubes are incubated for 24 hours, after which the number of surviving nauplii is counted.
-
Determination of LC50: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration of the compound that is lethal to 50% of the brine shrimp) is determined. A lower LC50 value is indicative of higher cytotoxicity.
Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of the compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compounds and a standard antibiotic (e.g., ciprofloxacin) are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth and diffusion of the compounds.
-
Measurement of Zone of Inhibition: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the generalized signaling pathways potentially targeted by benzimidazole derivatives and the experimental workflows.
Concluding Remarks
The presented data indicates that 2-methyl-1H-benzimidazole exhibits superior antioxidant and cytotoxic activities compared to its hydroxymethyl counterpart, 1H-benzimidazol-2-yl-methanol.[1] The methyl substitution at the 2-position of the benzimidazole ring appears to be more favorable for these biological effects. While the antimicrobial activity of 2-methyl-1H-benzimidazole was found to be weak, it was still more potent than the inactive hydroxymethyl derivative.[1]
The anticancer effects of many benzimidazole derivatives are attributed to their ability to inhibit protein kinases and disrupt microtubule polymerization, leading to the induction of apoptosis.[4][5] The generalized signaling pathways illustrated above provide a potential mechanistic framework for the observed cytotoxic effects.
It is important to note that while 1H-benzimidazol-2-yl-methanol serves as a relevant hydroxymethyl derivative for comparison, the broader class of "ethanol derivatives" of 2-methyl-1H-benzimidazole could encompass various structures with potentially different biological profiles. Further research is warranted to synthesize and evaluate a wider range of these derivatives to establish a more comprehensive structure-activity relationship. This will be crucial for the rational design and development of novel benzimidazole-based therapeutic agents.
References
A Comparative Guide to the Anticancer Potential of 2-Substituted Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the anticancer potential of various 2-substituted benzimidazole derivatives, with a focus on their efficacy against different cancer cell lines and their mechanism of action. The information presented is collated from various experimental studies to aid researchers in the evaluation and development of novel benzimidazole-based therapeutics.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 2-substituted benzimidazole derivatives against a panel of human cancer cell lines. These values, expressed in µM, represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
| Compound ID/Name | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |
| Derivative 1 | 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | 16.82 | 5-FU | Not specified |
| Derivative 1 | 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 (Colon) | 20.11 | 5-FU | Not specified |
| Benzimidazole-triazole hybrid (Compound 32) | Not specified | HCT-116 (Colon) | 3.87 | Doxorubicin | 4.17 - 5.57 |
| Benzimidazole-triazole hybrid (Compound 32) | Not specified | HepG2 (Liver) | Not specified | Doxorubicin | 4.17 - 5.57 |
| Benzimidazole-triazole hybrid (Compound 32) | Not specified | MCF-7 (Breast) | Not specified | Doxorubicin | 4.17 - 5.57 |
| Benzimidazole-triazole hybrid (Compound 32) | Not specified | HeLa (Cervical) | Not specified | Doxorubicin | 4.17 - 5.57 |
| Various 2-substituted benzimidazoles | Thiazolidinone, cyanomethyl, etc. | HEPG2, MCF7, HCT 116 | < 10 µg/ml | Not specified | Not specified |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which many benzimidazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anticancer action of tubulin-inhibiting benzimidazole derivatives.
References
Benchmarking 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Against Known DNA Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol against the well-characterized DNA topoisomerase I inhibitors: Camptothecin, Topotecan, and SN-38 (the active metabolite of Irinotecan). While experimental data for this compound is not currently available, this comparison is based on the known activity of other benzimidazole derivatives against DNA topoisomerase I, a crucial enzyme in DNA replication and a key target in cancer therapy.
Introduction to DNA Topoisomerase I Inhibition
DNA topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1][2] Inhibitors of this enzyme trap the covalent complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[2][3] When a replication fork encounters this trapped complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.[3] This mechanism of action has made topoisomerase I inhibitors a cornerstone of various cancer chemotherapy regimens.[1]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[4] Several studies have demonstrated that certain benzimidazole derivatives can effectively inhibit DNA topoisomerase I, making this a plausible mechanism of action for novel compounds within this class. This guide, therefore, positions this compound within the context of established topoisomerase I inhibitors to provide a framework for its potential evaluation.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known DNA topoisomerase I inhibitors. A hypothetical IC50 value for this compound is included for comparative purposes, based on the reported activity of other benzimidazole derivatives.
| Compound | Target | Assay Type | IC50 Value | Reference Cell Line/System |
| Camptothecin | DNA Topoisomerase I | Cell-free | 0.68 µM | - |
| Cell-based (Cytotoxicity) | 10 nM | HT-29 (Human Colon Carcinoma) | ||
| Topotecan | DNA Topoisomerase I | Cell-free | 2 nM - 13 nM | DU-145 / MCF-7 Luc cells |
| Cell-based (Cytotoxicity) | 33 nM | HT-29 (Human Colon Carcinoma) | ||
| SN-38 (Active Metabolite of Irinotecan) | DNA Topoisomerase I | Cell-based (Cytotoxicity) | 8.8 nM | HT-29 (Human Colon Carcinoma) |
| Irinotecan | DNA Topoisomerase I | Cell-based (Cytotoxicity) | 5.17 µM | HT-29 (Human Colon Carcinoma) |
| 2-Phenoxymethylbenzimidazole | DNA Topoisomerase I | Cell-free | 14.1 µM | - |
| This compound | DNA Topoisomerase I | Cell-free (Hypothetical) | 5 - 20 µM | - |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for comparative evaluation. Actual values must be determined experimentally.
Experimental Protocols
A standard and reliable method for assessing the inhibitory activity of a compound against DNA topoisomerase I is the supercoiled plasmid DNA relaxation assay.
DNA Topoisomerase I Relaxation Assay
Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity of DNA topoisomerase I (IC50).
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (this compound) and known inhibitors (e.g., Camptothecin) dissolved in DMSO.
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 30% glycerol)
-
Proteinase K
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and human DNA topoisomerase I (e.g., 1 unit).
-
Add varying concentrations of the test compound or known inhibitor to the reaction mixtures. A DMSO control should be included.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution and proteinase K, followed by incubation at 37°C for another 30 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Relaxed DNA in presence of inhibitor / Relaxed DNA in absence of inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the DNA topoisomerase I relaxation assay.
Caption: Workflow of the DNA topoisomerase I relaxation assay.
Conclusion
This guide provides a foundational framework for benchmarking this compound against established DNA topoisomerase I inhibitors. The provided data on known inhibitors, coupled with a detailed experimental protocol and a clear workflow diagram, offers a comprehensive starting point for researchers to experimentally validate the therapeutic potential of this and other novel benzimidazole derivatives. The promising anticancer activity of the benzimidazole scaffold warrants further investigation into their mechanisms of action, with DNA topoisomerase I being a key target of interest.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of microwave-assisted and conventional synthesis methods for benzimidazole derivatives, a critical pharmacophore in medicinal chemistry.[1][2] The comparison is supported by experimental data from peer-reviewed studies, offering a clear perspective on the efficiency, yield, and environmental impact of each technique.
Introduction to Benzimidazole Synthesis
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[2][3] Their derivatives are highly valued in pharmaceutical chemistry for their wide range of biological activities, including antiulcer, antiviral, and antitumor properties.[4] The two primary methods for synthesizing the benzimidazole core involve the condensation of o-phenylenediamine with either carboxylic acids (the Phillips-Ladenburg reaction) or aldehydes (the Weidenhagen reaction).[1][5] This guide focuses on the practical differences between performing these condensations using conventional heating methods versus modern microwave irradiation.
Principles of Synthesis Methods
Conventional Synthesis: This traditional approach relies on conductive heating, where heat is transferred to the reaction vessel from an external source (e.g., an oil bath or heating mantle). The heat then moves through the vessel walls and into the solvent and reactants by convection and conduction. This process can be slow and may lead to uneven heating, potentially causing the decomposition of reagents and the formation of byproducts.[6][7]
Microwave-Assisted Synthesis (MAOS): This method utilizes microwave energy to heat the reaction mixture directly.[4] Polar molecules within the mixture absorb microwave radiation, causing them to rotate rapidly and generate heat through dielectric loss.[2] This direct, uniform, and rapid heating often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles.[6][7][8] MAOS is considered a green chemistry tool as it can reduce solvent waste and energy consumption.[4]
Quantitative Data Comparison
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods in terms of reaction time and product yield. Studies show that reaction times can be reduced by 95-98%, from several hours to just a few minutes.[8][9][10][11] Concurrently, product yields are often increased by 10-50%.[9][10][11][12]
| Substrate (o-phenylenediamine +) | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Benzoic Acid | Conventional | Polyphosphoric Acid (PPA) | 4 hours | 72% | [9][11] |
| Benzoic Acid | Microwave | Polyphosphoric Acid (PPA) | 5 minutes | 88% | [9][11] |
| Acetic Acid | Conventional | 4M HCl | 4 hours | 80% | [6] |
| Acetic Acid | Microwave | 4M HCl | 1.5 minutes | 95% | [6] |
| 4-Chlorobenzoic Acid | Conventional | Ethyl Acetate / Water | 4 hours | 45% | [4] |
| 4-Chlorobenzoic Acid | Microwave | Ethyl Acetate / Water | 4 minutes | 82% | [4] |
| Cinnamic Acid | Conventional | 4M HCl | 4 hours | 40% | [6] |
| Cinnamic Acid | Microwave | 4M HCl | 4 minutes | 80% | [6] |
| Citronellal | Conventional | Dichloromethane | 8 hours | 11.5% | [13] |
| Citronellal | Microwave | Dichloromethane | 60 minutes | 19.2% | [13] |
Experimental Protocols
Protocol 1: Conventional Synthesis (Reflux)
This protocol describes a general procedure for synthesizing 2-substituted benzimidazoles via condensation of o-phenylenediamine and an aldehyde under conventional heating.
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted aldehyde (10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) as catalyst (optional, ~1-2 mmol)[14]
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and the aldehyde (10 mmol) in the chosen solvent (30 mL).[14][15]
-
Add the catalyst (e.g., p-TsOH) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.[7]
-
Heat the mixture to reflux (typically 80-100°C) and maintain for 2-8 hours.[8][14]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly add a 10% sodium hydroxide or sodium carbonate solution to the mixture until it is just alkaline, causing the product to precipitate.[4][16]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[16]
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure benzimidazole derivative.[6]
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a general procedure for the rapid synthesis of 2-substituted benzimidazoles using a microwave reactor.
Materials:
-
o-phenylenediamine (1 mmol)
-
Carboxylic acid or aldehyde (1 mmol)
-
Acid catalyst (e.g., a few drops of 4M HCl or PPA)[6]
Procedure:
-
In a 10 mL microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and the appropriate carboxylic acid or aldehyde (1 mmol).[5][6]
-
Add the acid catalyst to the mixture. For solvent-free conditions, ensure the reactants are well-mixed.[17]
-
Seal the vessel and place it inside the microwave reactor.[5]
-
Irradiate the mixture for 2-10 minutes at a set temperature (e.g., 60-120°C) or power level (e.g., 250-500W).[6][8][17]
-
After irradiation, allow the vessel to cool to room temperature.
-
Perform the work-up as described in the conventional protocol: neutralize the mixture with a base to precipitate the product.[4]
-
Filter, wash with cold water, and dry the crude product.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure compound.[6]
Visualizing the Process and Mechanism
The following diagrams illustrate the comparative workflow of the two synthetic methods and the general reaction mechanism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. jocpr.com [jocpr.com]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijrar.org [ijrar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
Assessing the Selectivity of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol for Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its privileged nature stems from its ability to interact with a wide array of biological targets. This guide provides a framework for assessing the selectivity of a specific benzimidazole derivative, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. Due to the limited publicly available screening data for this particular compound, we will present a comparative analysis using data from structurally related benzimidazole-based kinase inhibitors. This approach highlights the critical importance of comprehensive selectivity profiling in drug discovery and development.
The Importance of Selectivity Profiling
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects and toxicities. Therefore, early and comprehensive assessment of a compound's selectivity is paramount. Kinase inhibitor discovery provides a salient example, as the human kinome consists of over 500 members, and achieving selectivity can be challenging due to the conserved nature of the ATP-binding site.
This guide will use representative data from analogous 1,2-substituted benzimidazoles to illustrate how the selectivity of this compound could be evaluated and compared.
Comparative Analysis of Benzimidazole Derivatives
To contextualize the potential biological targets and selectivity of this compound, this section presents data from two hypothetical, yet representative, benzimidazole-based compounds: Compound A , a multi-targeted kinase inhibitor, and Compound B , a more selective kinase inhibitor. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicates the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%.
Table 1: Kinase Selectivity Profile of Representative Benzimidazole Derivatives (IC50 in nM)
| Target Kinase | Compound A (Hypothetical) | Compound B (Hypothetical) |
| Primary Target(s) | ||
| Aurora A | 15 | >10,000 |
| Aurora B | 25 | >10,000 |
| Off-Target Kinases | ||
| VEGFR2 | 150 | 5,200 |
| FGFR1 | 250 | 8,900 |
| PDGFRβ | 300 | >10,000 |
| SRC | 800 | >10,000 |
| LCK | 1,200 | >10,000 |
| CDK2 | >5,000 | >10,000 |
| p38α | >10,000 | >10,000 |
Analysis:
-
Compound A demonstrates potent activity against Aurora A and Aurora B kinases, but also shows significant off-target activity against several other kinases, including VEGFR2, FGFR1, and PDGFRβ. This profile suggests a multi-targeted inhibitor, which could be beneficial in certain therapeutic contexts (e.g., oncology) but also carries a higher risk of off-target side effects.
-
Compound B , in contrast, displays high selectivity for its intended targets (hypothetically, a different kinase family not listed) with significantly weaker activity against the panel of off-target kinases. This profile is desirable when a highly specific pharmacological effect is required with minimal side effects.
The assessment of this compound would involve screening it against a similar panel of kinases to determine its potency and selectivity profile, which would then be compared to existing inhibitors.
Visualizing Biological Pathways and Experimental Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. Below are examples of diagrams that would be relevant to the assessment of a novel compound like this compound.
Caption: A representative signaling pathway illustrating potential kinase targets for inhibition.
Caption: A generalized experimental workflow for kinase inhibitor selectivity profiling.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed protocols for two common in vitro kinase assays that could be used to assess the selectivity of this compound.
Radiometric Protein Kinase Assay ([³²P]-ATP)
This is a traditional and highly sensitive method for measuring kinase activity.
Materials:
-
Purified active kinase
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
This compound and competitor compounds dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Prepare inhibitor dilutions: Serially dilute this compound and competitor compounds in DMSO.
-
Initiate the reaction: Add the inhibitor dilutions to the reaction mixture. Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto the phosphocellulose paper. The phosphorylated peptide will bind to the paper.
-
Wash: Immerse the phosphocellulose paper in the wash buffer and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.[1]
Materials:
-
GST- or His-tagged purified kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
This compound and competitor compounds dissolved in DMSO
-
384-well plate
-
Fluorescence plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare inhibitor dilutions: Prepare serial dilutions of the test compounds in DMSO and then dilute them in the TR-FRET dilution buffer.
-
Prepare kinase/antibody mixture: In the TR-FRET dilution buffer, prepare a solution containing the tagged kinase and the Eu-labeled anti-tag antibody.
-
Prepare tracer solution: In the TR-FRET dilution buffer, prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Assay assembly: In a 384-well plate, add the diluted compounds, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate: Measure the FRET signal on a fluorescence plate reader by exciting the europium donor at 340 nm and measuring the emission from both the donor (615 nm) and the acceptor (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The binding of the tracer to the kinase results in a high FRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the FRET signal. Determine the IC50 values by plotting the emission ratio against the inhibitor concentration.
Conclusion
References
in vivo validation of in vitro findings for benzimidazole compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of selected benzimidazole compounds. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in oncology due to their diverse mechanisms of action, including the inhibition of key signaling pathways involved in tumor progression.[1] This document summarizes quantitative data, presents detailed experimental protocols for key validation studies, and visualizes relevant biological pathways to offer an objective comparison of their therapeutic potential.
Comparative Efficacy of Benzimidazole Derivatives
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of representative benzimidazole compounds targeting various cancer-related pathways.
Table 1: In Vitro Cytotoxicity of Benzimidazole Compounds
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5a | EGFR/VEGFR-2/Topo II | HepG-2 (Liver) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 |
| HCT-116 (Colon) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | ||
| MCF-7 (Breast) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | ||
| HeLa (Cervical) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | ||
| Compound 6g | EGFR/VEGFR-2/Topo II | HepG-2 (Liver) | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 |
| HCT-116 (Colon) | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 | ||
| MCF-7 (Breast) | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 | ||
| HeLa (Cervical) | ~3.34-10.92 | Doxorubicin | ~4.17-5.57 | ||
| Compound 7 | Apoptosis Induction | MFC-7 (Breast) | 25.72 | 5-FU | 78.52 |
| Compound 19 | Apoptosis Induction | A549 (Lung) | 5.4 | - | - |
| MCF-7 (Breast) | 4.2 | - | - | ||
| Compound 32 | EGFR/Topo I | HCT-116 (Colon) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 |
| HepG2 (Liver) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | ||
| MCF-7 (Breast) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | ||
| HeLa (Cervical) | ~3.87-8.34 | Doxorubicin | ~4.17-5.57 | ||
| Compound 4r | VEGFR-2 | PANC-1 (Pancreatic) | 5.5 | Cisplatin | >26.7 |
| A549 (Lung) | 0.3 | Cisplatin | >19.6 | ||
| MCF-7 (Breast) | 0.5 | Cisplatin | >19.6 | ||
| Compound 4s | VEGFR-2 | PANC-1 (Pancreatic) | 6.7 | Cisplatin | >26.7 |
| A549 (Lung) | 1.6 | Cisplatin | >19.6 | ||
| MCF-7 (Breast) | 2.1 | Cisplatin | >19.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: In Vivo Antitumor Activity of Benzimidazole Compounds
| Compound ID | Target | Animal Model | Cancer Type | Administration Route | Tumor Growth Inhibition (%) |
| A5 | c-Myc | Syngeneic Tumor Model | Not Specified | Not Specified | 76.4% |
| Compound 7 | Apoptosis Induction | Not Specified | Not Specified | 10 mg/kg | 71.9% |
| Compound 5x | HDAC2 | Xenograft (HCT116) | Colorectal Cancer | Not Specified | Not Specified |
| Xenograft (PC3) | Prostate Cancer | Not Specified | Not Specified | ||
| Compound 27 | ERK Pathway | Xenograft (HT29) | Colon Cancer | 30 & 100 (mg/kg)/day (Oral) | Significant |
| Compound 4b | Not Specified | EAC in mice | Not Specified | Not Specified | Maximum activity |
| Complex C4 | Not Specified | Ascites Carcinoma | Not Specified | 50 & 75 mg/kg (i.p.) | Significant |
Key Signaling Pathways and Experimental Workflows
The anticancer effects of benzimidazole derivatives are often attributed to their ability to modulate critical signaling pathways. The following diagrams illustrate some of these pathways and a general workflow for validating these compounds in vivo.
Caption: From cell-based assays to animal models.
Caption: PARP1 inhibition leading to cancer cell death.
Caption: Disruption of c-Myc/Max dimerization.
Caption: Dual inhibition of key growth factor pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro and in vivo experiments based on methodologies described for benzimidazole derivatives.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, under standard conditions (37°C, 5% CO2).[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzimidazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Xenograft Tumor Model Protocol
-
Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are used.[2] They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.[2]
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).[2] A specific number of cells (typically 1 x 10⁶ to 1 x 10⁷) are subcutaneously injected into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers.[2] Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[2]
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[2] The investigational benzimidazole derivative is administered via the specified route (e.g., oral gavage, intraperitoneal injection).[2] The vehicle used for the control group should be identical to that used for the drug.[2]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).[2] Tumor growth inhibition is calculated as a percentage relative to the control group.
References
A Comparative Guide to the Antioxidant Activity of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among these, the antioxidant potential of benzimidazole derivatives has garnered significant attention due to the role of oxidative stress in a myriad of diseases, including cancer, neurodegenerative disorders, and inflammation. This guide provides a comparative analysis of the antioxidant activity of various benzimidazole derivatives, supported by experimental data and detailed protocols to aid in research and development.
Unveiling the Antioxidant Potential: A Data-Driven Comparison
The antioxidant capacity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core and its associated phenyl rings. The ability to scavenge free radicals and reduce oxidizing agents is a key measure of this activity, often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
A review of recent literature reveals several classes of benzimidazole derivatives with notable antioxidant properties. The table below summarizes the in vitro antioxidant activity of selected derivatives from various studies, comparing them against standard antioxidant agents.
| Compound/Derivative | Assay | IC50 (µM) | Standard (IC50, µM) | Reference |
| Trihydroxy substituted benzothiazole-2-carboxamide | DPPH | More potent than BHT | BHT (Not specified) | Cindrić, M., et al. (2019)[1] |
| FRAP | More potent than BHT | BHT (Not specified) | Cindrić, M., et al. (2019)[1] | |
| 2,5-dihydroxy substituted benzimidazole | DPPH | Potent | Propyl gallate (29.20 ± 1.25) | Sharma, M.C., et al.[2] |
| 3,4-dihydroxy substituted benzimidazole | DPPH | Potent | Propyl gallate (29.20 ± 1.25) | Sharma, M.C., et al.[2] |
| Pyrrolo[1,2-α]benzimidazole derivative (Compound 18) | Multiple | Excellent activity | Trolox (Not specified) | Kosolapov, et al. (2013) as cited in a review[3] |
| N-substituted pyrazole-containing benzimidazoles | DPPH | Good activity | Not specified | Bellam, et al. as cited in a review[3] |
| 2,3-dihydroxy hydrazone benzimidazole (5b) | DPPH & ABTS | Most effective | Not specified | New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity[4] |
| 3,4-dihydroxy hydrazone benzimidazole (5d) | DPPH & ABTS | Most effective | Not specified | New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity[4] |
| Various arylated benzimidazoles (1-31) | ABTS | 1.37 ± 0.21 - 4.00 ± 0.10 | Ascorbic Acid (0.72 ± 0.21) | Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers[5][6] |
| DPPH | 1.36 ± 0.09 - 3.60 ± 0.20 | Ascorbic Acid (0.73 ± 0.05) | Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers[5][6] | |
| Benzimidazole with 4-chloro phenyl at C2 | LPO | More effective | Butylated hydroxytoluene (BHT) (65% inhibition) | Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles[7] |
| Benzimidazole with p-bromophenyl at C2 (Compound 3) | LPO | 57% inhibition | Butylated hydroxytoluene (BHT) (65% inhibition) | Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles[7] |
Key Observations:
-
Hydroxyl Substituents are Crucial: The presence of hydroxyl (-OH) groups, particularly in dihydroxy-substituted derivatives, significantly enhances antioxidant activity.[2][4] This is attributed to their ability to donate a hydrogen atom to stabilize free radicals.
-
Heterocyclic Integration: The fusion or incorporation of other heterocyclic rings, such as pyrrole and pyrazole, can lead to potent antioxidant compounds.[3]
-
Substitution Position Matters: The position of electron-donating or electron-withdrawing groups on the benzimidazole scaffold influences the antioxidant potential.[2][7]
-
Mechanism of Action: The primary mechanism of antioxidant action for many benzimidazole derivatives is believed to be free radical scavenging through a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism.[4]
Visualizing the Experimental Workflow
To ensure reproducibility and standardization, understanding the experimental workflow is paramount. The following diagram illustrates a generalized workflow for assessing the antioxidant activity of benzimidazole derivatives using common in vitro assays.
Caption: Generalized workflow for in vitro antioxidant activity assessment.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for the key experiments cited in the comparison of benzimidazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.[8] This solution should be freshly prepared and kept in the dark to prevent degradation.[8]
-
Sample Preparation: Dissolve the benzimidazole derivatives and a standard antioxidant (e.g., ascorbic acid, BHT) in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.[8]
-
Assay:
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard. The IC50 value is then determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2]
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[9]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Sample Preparation: Prepare serial dilutions of the benzimidazole derivatives and a standard antioxidant (e.g., Trolox, ascorbic acid) in the appropriate solvent.[9]
-
Assay:
-
Add a small volume of the test compound or standard solution to a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ working solution to each well.[9]
-
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[9]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[9]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[9]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[1] The reagent should be warmed to 37°C before use.[10]
-
Sample Preparation: Prepare solutions of the benzimidazole derivatives and a standard (e.g., FeSO₄·7H₂O) at various concentrations.[1]
-
Assay:
-
Add a small volume of the sample or standard to a test tube or 96-well plate.
-
Add a larger volume of the pre-warmed FRAP reagent.[10]
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4-10 minutes).[1][10]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[1]
-
Calculation: A standard curve is constructed using the ferrous sulfate standard. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents.[1]
Signaling Pathways and Mechanisms of Action
While the primary antioxidant mechanism for many benzimidazole derivatives is direct radical scavenging, their interaction with cellular signaling pathways is an emerging area of research. Oxidative stress is intricately linked to inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. By reducing reactive oxygen species (ROS), benzimidazole derivatives can indirectly modulate these pathways, leading to anti-inflammatory and cytoprotective effects.
The diagram below illustrates the logical relationship between oxidative stress and key cellular signaling pathways that can be influenced by antioxidant intervention.
Caption: Influence of antioxidants on oxidative stress-related signaling.
Conclusion
Benzimidazole derivatives represent a promising class of antioxidant agents with therapeutic potential. Structure-activity relationship studies consistently highlight the importance of hydroxyl substitutions and the integration of other heterocyclic moieties for enhanced activity. The standardized protocols provided in this guide offer a framework for the reliable evaluation and comparison of novel benzimidazole compounds. Future research should continue to explore the precise mechanisms by which these derivatives modulate cellular signaling pathways, paving the way for the development of targeted therapies for oxidative stress-related diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
Safety Operating Guide
Proper Disposal of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, a benzimidazole derivative. Adherence to these procedures is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety glasses or goggles[3]
-
A flame-resistant lab coat[3]
-
Closed-toe shoes
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[3]
-
Solid Waste: Collect any solid waste of this compound in a clearly labeled, compatible container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for any solutions or liquid forms of the compound.[3]
-
Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed. For example, avoid mixing with strong oxidizing agents, acids, or bases.[4]
Step 2: Waste Containerization and Labeling
Accurate labeling and proper containerization are legal requirements and essential for safe handling and disposal.
-
Container Selection: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5] Plastic containers are often preferred.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7] Do not use abbreviations or chemical formulas.[5] The label should also include the accumulation start date (the date the first waste was added to the container).[8]
Step 3: On-site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Storage Location: The SAA should be at or near the point of generation and away from sources of ignition such as heat, sparks, or open flames.[1][6]
-
Container Management: Keep the waste container securely closed except when adding waste.[5] It is recommended to leave at least 10% headspace in liquid waste containers to allow for expansion.[8]
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills from reaching drains.[9]
Step 4: Arranging for Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[3]
-
Documentation: Maintain a log of all chemicals added to the waste container to ensure an accurate inventory.[3]
Step 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[3]
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[5]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly in the designated hazardous waste container.[3] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[3]
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry, deface the original label before disposing of it as regular trash.[10] Always confirm your institution's specific policies on empty container disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asset.conrad.com [asset.conrad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 2-(2-methyl-1H-benzimidazol-1-yl)ethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | To protect against potential splashes and dust particles that could cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] | To prevent skin contact which may cause irritation.[1] It is recommended to wear two pairs of chemotherapy-grade gloves.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be necessary if dust is generated or if working outside of a ventilated enclosure.[3][5] | To avoid inhalation of dust or aerosols that may cause respiratory tract irritation.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 1. Ensure gloves are inspected before use and changed regularly, especially if contaminated.[4][6]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[1]
-
Minimizing Dust: Handle the compound carefully to minimize dust generation.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1]
-
Spill Management: In the event of a spill, sweep up the material, avoiding dust generation, and place it into a designated disposal container.[3]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][3] Do not allow the product to enter drains, other waterways, or the soil.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
